molecular formula C4H3N3 B1332375 1H-Imidazole-2-carbonitrile CAS No. 31722-49-3

1H-Imidazole-2-carbonitrile

Cat. No.: B1332375
CAS No.: 31722-49-3
M. Wt: 93.09 g/mol
InChI Key: QMQZIXCNLUPEIN-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbonitrile is a useful research compound. Its molecular formula is C4H3N3 and its molecular weight is 93.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3N3/c5-3-4-6-1-2-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZIXCNLUPEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340406
Record name 1H-Imidazole-2-carbonitrile
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Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31722-49-3
Record name 1H-Imidazole-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1H-Imidazole-2-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this heterocyclic compound. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed experimental protocol for its synthesis is provided. A visual representation of the synthetic workflow is also included.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a nitrile group at the second position. The presence of the imidazole moiety, a common scaffold in biologically active molecules, and the reactive nitrile group make it a compound of significant interest in medicinal chemistry and organic synthesis.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₄H₃N₃[1]
SMILES C1=CN=C(N1)C#N[1]
InChI Key QMQZIXCNLUPEIN-UHFFFAOYSA-N[1]
CAS Number 31722-49-3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 93.09 g/mol [1]
Melting Point 176-177 °CChemicalBook
Boiling Point 276.0 °C (Predicted)ChemicalBook
pKa 9.51 (Predicted)ChemicalBook
Solubility While specific quantitative data for this compound is not readily available, the parent compound, imidazole, is very soluble in water and polar organic solvents such as ethanol. It is slightly soluble in benzene.[2] This suggests that this compound is likely to be soluble in polar solvents.-
Appearance White to off-white solidChemicalBook

Synthesis of this compound

A common and effective method for the synthesis of this compound is from 1H-imidazole-2-carboxaldehyde. The following protocol details the necessary reagents and steps.

Experimental Protocol: Synthesis from 1H-imidazole-2-carboxaldehyde

This procedure outlines the conversion of 1H-imidazole-2-carboxaldehyde to this compound.

Reagents:

  • 1H-imidazole-2-carboxaldehyde

  • N,N-dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Hydroxylamine hydrochloride

  • 1-Propanephosphonic anhydride solution (T3P)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Brine (saturated NaCl solution)

  • Ice water

Procedure:

  • Dissolve 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) in N,N-dimethylformamide (200 mL) in a 1L round-bottomed flask.

  • Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and 1-propanephosphonic anhydride solution (36.4 g, 114.40 mmol).

  • Stir the reaction mixture at 100 °C for 4 hours.

  • After cooling to room temperature, quench the reaction with 500 mL of ice water.

  • Extract the aqueous phase with ethyl acetate (3 x 1 L).

  • Combine the organic layers and wash with brine (2 x 1 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/2) to yield this compound as an off-white solid (2 g, 41% yield).

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound from 1H-imidazole-2-carboxaldehyde.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Reagents 1. Dissolve Aldehyde in DMF Start->Reagents Additives 2. Add TEA, NH2OH·HCl, and T3P Reagents->Additives Heat 3. Heat at 100°C for 4 hours Additives->Heat Quench 4. Quench with Ice Water Heat->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry and Concentrate Wash->Dry Chromatography 8. Silica Gel Chromatography Dry->Chromatography End End Product: This compound Chromatography->End

Caption: Synthesis workflow for this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset of the FT-IR and 13C-NMR spectra for this compound is limited, characteristic spectral features can be inferred from related imidazole compounds.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include N-H stretching from the imidazole ring (around 3100-3500 cm⁻¹) and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹). C=N and C=C stretching vibrations within the imidazole ring would appear in the 1400-1600 cm⁻¹ region.

  • 1H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The 1H-NMR spectrum in a suitable deuterated solvent (like DMSO-d₆) would be expected to show signals for the protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group. A broad singlet corresponding to the N-H proton would also be present.

  • 13C-NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): The 13C-NMR spectrum would provide key information about the carbon framework. The carbon of the nitrile group (C≡N) would appear in the range of 115-125 ppm. The carbons of the imidazole ring would resonate in the aromatic region, with their specific chemical shifts influenced by the nitrile substituent. For substituted imidazoles, the chemical shifts of the ring carbons typically fall in the range of 124-133 ppm.[3]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the interplay between the imidazole ring and the nitrile functional group.

  • Imidazole Ring: The imidazole ring is aromatic and possesses both acidic (N-H) and basic (lone pair on the other nitrogen) properties. It can participate in various reactions such as N-alkylation, N-acylation, and electrophilic substitution on the ring, although the electron-withdrawing nitrile group will deactivate the ring towards electrophilic attack.

  • Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[4][5][6] This reactivity makes this compound a valuable intermediate for the synthesis of more complex imidazole derivatives.

Potential Applications:

  • Medicinal Chemistry: Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The unique electronic and structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. For instance, imidazole-containing compounds have been investigated as kinase inhibitors.

  • Organic Synthesis: Due to its dual functionality, this compound serves as a useful building block in organic synthesis for the construction of various heterocyclic systems.

Logical Relationships in Reactivity

The following diagram illustrates the key reactive sites of this compound and the potential transformations it can undergo.

Reactivity cluster_molecule This compound cluster_imidazole_reactions Imidazole Ring Reactivity cluster_nitrile_reactions Nitrile Group Reactivity mol C₄H₃N₃ N_Alkylation N-Alkylation mol->N_Alkylation N-H site N_Acylation N-Acylation mol->N_Acylation N-H site Electrophilic_Sub Electrophilic Substitution (Deactivated) mol->Electrophilic_Sub Ring C atoms Hydrolysis_Acid Hydrolysis to Carboxylic Acid mol->Hydrolysis_Acid C≡N group Hydrolysis_Amide Hydrolysis to Amide mol->Hydrolysis_Amide C≡N group Reduction Reduction to Primary Amine mol->Reduction C≡N group Grignard Reaction with Grignard Reagents mol->Grignard C≡N group

Caption: Reactivity map of this compound.

References

1H-Imidazole-2-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Imidazole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and pharmaceutical research. This document details its physicochemical properties, spectroscopic data, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identification

Synonyms: 2-Cyanoimidazole, Imidazole-2-carbonitrile

IdentifierValue
CAS Number 31722-49-3[1][2]
Molecular Formula C₄H₃N₃[1][2]
Molecular Weight 93.09 g/mol [1][2]
IUPAC Name This compound[2]
InChI InChI=1S/C4H3N3/c5-3-4-6-1-2-7-4/h1-2H,(H,6,7)[2]
InChIKey QMQZIXCNLUPEIN-UHFFFAOYSA-N[2]
SMILES C1=CN=C(N1)C#N[2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for ease of reference and comparison.

Physicochemical Properties
PropertyValueSource
Melting Point 176-177 °C[1]
Boiling Point (Predicted) 276.0 ± 23.0 °C[1]
Density (Predicted) 1.28 ± 0.1 g/cm³[1]
pKa (Predicted) 9.51 ± 0.10[1]
XLogP3-AA 0.1[2]
Physical Form Solid
Storage Temperature Room Temperature (Sealed in dry)[1]
Spectroscopic Data
SpectroscopyData
Mass Spectrometry (GC-MS) NIST Number: 124069, Main Library, 35 Total Peaks[2]
¹H NMR Predicted spectra are available for related structures. For imidazole itself, characteristic proton resonances appear at 6.77-7.66 ppm.[3]
¹³C NMR Predicted spectra are available. For the imidazole moiety, characteristic carbon resonances appear at 124.87-132.43 ppm.[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the dehydration of 1H-imidazole-2-carboxaldehyde oxime. A general and robust protocol is detailed below.

Experimental Protocol: Synthesis from 1H-imidazole-2-carboxaldehyde
  • Reaction Setup: To a 1-liter round-bottomed flask, add a solution of 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) in 200 mL of N,N-dimethylformamide (DMF).[1]

  • Reagent Addition: Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and a solution of 1-propanephosphonic anhydride (T3P, 36.4 g, 114.40 mmol).[1]

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 4 hours.[1]

  • Quenching: After cooling, quench the reaction with 500 mL of ice water.[1]

  • Extraction: Perform an aqueous phase extraction with ethyl acetate (3 x 1 L).[1]

  • Washing and Drying: Wash the combined organic layers with brine (2 x 1 L), and then dry over anhydrous sodium sulfate.[1]

  • Concentration: Concentrate the solution under reduced pressure.[1]

  • Purification: Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/2) to yield this compound as an off-white solid.[1]

G General Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Imidazole-2-carboxaldehyde Imidazole-2-carboxaldehyde Reaction_Vessel Reaction with: - Hydroxylamine HCl - Triethylamine - T3P in DMF (100°C, 4h) Imidazole-2-carboxaldehyde->Reaction_Vessel Quenching Quench with Ice Water Reaction_Vessel->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product G JAK-STAT Signaling Pathway Inhibition by Imidazole-Based Compounds Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Imidazole_Inhibitor Imidazole-Based Inhibitor Imidazole_Inhibitor->JAK Inhibits

References

The Synthesis and Discovery of 1H-Imidazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-2-carbonitrile is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid imidazole core, coupled with the versatile cyano group, offers a unique scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis, discovery, and characterization of this compound. It details established and modern synthetic protocols, presents quantitative data in a comparative format, and discusses the challenges and nuances of its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials development.

Introduction: The Significance of this compound

The imidazole moiety is a ubiquitous structural motif found in a vast array of biologically active molecules, including the essential amino acid histidine. The introduction of a carbonitrile (cyano) group at the 2-position of the imidazole ring significantly enhances its utility as a synthetic intermediate. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of derivatives. Furthermore, the nitrile itself can act as a key pharmacophoric element, participating in crucial interactions with biological targets.[1] Consequently, this compound and its derivatives are integral to the development of kinase inhibitors, anticancer agents, and other therapeutics.[1][2]

While the historical "discovery" of this specific molecule is not extensively documented, its importance has grown with the advancement of synthetic methodologies that allow for its efficient preparation. This guide will focus on the key synthetic strategies that have enabled its widespread use.

Synthetic Methodologies

The synthesis of this compound and its substituted analogs can be achieved through several distinct pathways. This section outlines the most prominent methods, providing detailed experimental protocols and comparative data.

Synthesis from α-Amino Ketones and Cyanogen

A classical and effective one-step method for the preparation of 2-cyanoimidazole compounds involves the reaction of an α-amino ketone with cyanogen.[3][4] This approach is particularly advantageous for commercial production due to its directness.[4]

Experimental Protocol:

A solution of an α-amino ketone hydrochloride (1.0 eq) and a base such as pyridine (5.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is prepared in a multi-necked flask equipped with a condenser. The solution is cooled to low temperatures (e.g., -50 °C). Cooled and solidified cyanogen (approx. 2.0 eq) is then added to the reaction mixture. The reaction is subsequently heated (e.g., to 60 °C for 1 hour, then 80 °C for 1 hour). After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water. The organic phase is washed, dried, and concentrated to yield the 2-cyanoimidazole product.[3]

Table 1: Representative Data for the Synthesis of 2-Cyanoimidazoles from α-Amino Ketones

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Aminoacetophenone hydrochlorideCyanogen, PyridineDMF-50 to 802--[3]
2-Amino-4'-methylacetophenone hydrochlorideCyanogen, PyridineDMF0 to 601870.083.4[3]
Direct Cyanation of Imidazole N-Oxides

A more modern and selective approach involves the direct cyanation of imidazole N-oxides using trimethylsilyl cyanide (TMSCN). This method allows for the regioselective synthesis of 2-, 4-, and 5-cyano substituted imidazoles by carefully controlling the reaction conditions.[3][5]

Experimental Protocol:

To a solution of an imidazole N-oxide (1.0 eq) in an appropriate solvent (e.g., chloroform or acetonitrile), triethylamine (3.0 eq) and trimethylsilyl cyanide (4.0 eq) are added at a specific temperature. The reaction mixture is stirred for a designated period. Upon completion, the solvent is removed, and the residue is purified by chromatography to isolate the desired 2-cyanoimidazole isomer.[3]

Table 2: Regioselective Synthesis of Cyanoimidazoles from Imidazole N-Oxides

Imidazole N-OxideSolventTemperature (°C)Time (h)Product (Isomer)Yield (%)Reference
3-Cyclohexylimidazole 1-oxideChloroform60242-Cyano-1-cyclohexylimidazole59[3]
3-Cyclohexylimidazole 1-oxideChloroform20244-Cyano-1-cyclohexylimidazole68[3]
3-p-Tolylimidazole 1-oxideAcetonitrile80242-Cyano-1-p-tolylimidazole65[3]
Multi-step Synthesis from Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN) serves as a versatile precursor for the synthesis of highly substituted imidazole derivatives, including those bearing a cyano group. This pathway involves the initial reaction of DAMN with aldehydes to form an imine, followed by cyclization.[6]

Experimental Protocol:

A suspension of a DAMN-derived imine in a solvent such as ethanol is treated with an aromatic aldehyde (1.0–1.5 eq) and triethylamine (2.0 eq). The reaction mixture is stirred at room temperature for a period ranging from 7 to 24 hours. The resulting precipitate is then collected by filtration, washed, and dried to afford the 2-aryl-5-cyano-imidazole product.[6]

Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Spectroscopic Data

Obtaining a complete and unambiguous set of spectroscopic data for 2-cyanoimidazoles can sometimes be challenging. In particular, 13C NMR spectra in solution may exhibit poor resolution or missing signals for the imidazole ring carbons due to fast tautomerization.[7] Solid-state NMR (CP-MAS) can be a valuable tool to overcome this limitation.[7]

Table 3: Spectroscopic Data for Imidazole Derivatives

CompoundTechniqueSolventKey SignalsReference
1-Substituted 2-Cyanoimidazoles1H NMR--[3]
2-Phenylimidazolecarbaldehydes1H NMRDMSO-d6Imidazole protons: 6.77-7.66 ppm[8]
2-Phenylimidazolecarbaldehydes13C NMRDMSO-d6Imidazole carbons: 124.87-132.43 ppm (often broad or undetectable in solution)[7][8]
This compound--Molecular Weight: 93.09 g/mol [9]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described.

Experimental Workflow: Synthesis from α-Amino Ketones

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 α-Amino Ketone Hydrochloride dissolve Dissolve in DMF start1->dissolve start2 Cyanogen add_cyanogen Add Cyanogen start2->add_cyanogen start3 Pyridine start3->dissolve cool Cool to -50 °C dissolve->cool cool->add_cyanogen heat Heat (60-80 °C) add_cyanogen->heat extract Extraction (EtOAc/Water) heat->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate product This compound Derivative concentrate->product

Caption: Workflow for the one-step synthesis of 2-cyanoimidazoles.

Reaction Mechanism: Direct Cyanation of Imidazole N-Oxide

G start Imidazole N-Oxide intermediate1 O-Silylation start->intermediate1 TMSCN reagent1 TMSCN reagent1->intermediate1 reagent2 Triethylamine elimination Elimination reagent2->elimination intermediate2 Cyanide Addition to C2 intermediate1->intermediate2 CN⁻ intermediate2->elimination Base (Et₃N) product 2-Cyanoimidazole elimination->product

Caption: Key steps in the direct C2 cyanation of imidazole N-oxides.

Conclusion

This compound is a valuable and versatile scaffold in modern organic and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, highlighting both classical and contemporary methods. The detailed experimental protocols and comparative data tables offer a practical resource for laboratory work, while the visualized workflows provide a clear conceptual understanding of the synthetic pathways. As the demand for novel heterocyclic compounds continues to grow, the efficient and selective synthesis of this compound and its derivatives will remain a critical area of research and development.

References

Spectroscopic Profile of 1H-Imidazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic data for 1H-Imidazole-2-carbonitrile (C₄H₃N₃), a key heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound, also known as 2-cyanoimidazole, is a versatile building block in organic synthesis. Its unique electronic and structural features make it a valuable precursor for the development of novel therapeutic agents and functional materials. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.33sH4/H5
12.5 (broad)sN-H

Solvent: DMSO-d₆

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ) ppmAssignment
114.5CN
125.0C4/C5
128.9C2

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentIntensity
3140-3100N-H stretchMedium, Broad
2240C≡N stretchStrong
1580-1450C=C and C=N stretching (ring)Medium-Strong
1100-800C-H bending (ring)Medium
Table 4: Mass Spectrometry (MS) Data
m/zIonMethod
94.0399[M+H]⁺ESI+
116.0219[M+Na]⁺ESI+
92.0254[M-H]⁻ESI-

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For the ¹³C NMR spectrum, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion. Data was collected in both positive and negative ion modes.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1H-Imidazole- 2-carbonitrile Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

A generalized workflow for the synthesis and spectroscopic analysis of this compound.

This technical guide serves as a foundational resource for the spectroscopic properties of this compound. The provided data and protocols are essential for its accurate identification and utilization in research and development.

1H-Imidazole-2-carbonitrile: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Imidazole-2-carbonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document outlines its known physicochemical properties and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties

This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
Molecular FormulaC₄H₃N₃PubChem[1]
Molecular Weight93.09 g/mol PubChem[1]
Melting Point176-177 °CChemicalBook[2]
Boiling Point (Predicted)276.0 ± 23.0 °CChemicalBook[2]
Density (Predicted)1.28 ± 0.1 g/cm³ChemicalBook[2]
pKa (Predicted)9.51 ± 0.10ChemicalBook[2]

Solubility Profile

The solubility of this compound has not been extensively reported. However, based on the general solubility characteristics of imidazole and related heterocyclic compounds, a qualitative profile can be inferred. Imidazole itself is highly soluble in water and polar organic solvents. The presence of the nitrile group in this compound is expected to influence its polarity and hydrogen bonding capacity, thus affecting its solubility profile.

General Solubility Expectations:
  • Aqueous Solubility: Likely to have moderate aqueous solubility, which can be influenced by pH.

  • Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated analytical balance

  • HPLC with UV detector or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • The experiment should be performed in triplicate for each solvent.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration by HPLC-UV D->E

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. Potential degradation pathways include hydrolysis of the nitrile group and degradation of the imidazole ring under various stress conditions.

Potential Degradation Pathways
  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of the corresponding carboxamide and subsequently the carboxylic acid. The imidazole ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could lead to ring opening.[7][8]

  • Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to UV light may induce photodegradation, potentially resulting in ring opening or other complex transformations.[8]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

  • Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be stored in the dark.

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis (HCl) F Sample at time points A->F B Basic Hydrolysis (NaOH) B->F C Oxidative Degradation (H2O2) C->F D Thermal Degradation (Heat) D->F E Photolytic Degradation (Light) E->F G Analyze by Stability-Indicating HPLC F->G H Quantify degradation and identify products G->H start This compound start->A start->B start->C start->D start->E

Figure 2: Forced degradation study workflow.

Degradation_Pathway A This compound B 1H-Imidazole-2-carboxamide A->B Hydrolysis (Acid/Base) C 1H-Imidazole-2-carboxylic acid B->C Further Hydrolysis

Figure 3: Hypothetical hydrolysis degradation pathway.

Recommended Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the analysis of this compound and its potential degradation products.

Starting HPLC Method Parameters:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a starting wavelength of 230 nm can be explored).[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating, meaning it can separate the intact compound from its degradation products.[10][11]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific experimental data is not extensively available, the provided protocols offer a robust framework for determining these critical parameters. The successful application of these methodologies will enable a more thorough characterization of this important chemical entity, facilitating its effective use in research and development.

References

The Enigmatic Reactivity of the Nitrile Group in 1H-Imidazole-2-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the potential reactivity of the nitrile group in 1H-Imidazole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The unique electronic interplay between the imidazole ring and the cyano group at the C2 position bestows upon it a diverse and often nuanced chemical behavior. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by summarizing known reactions, providing experimental insights, and outlining potential synthetic transformations.

Introduction to the Reactivity Landscape

The nitrile group (–C≡N) is a versatile functional group known for its susceptibility to a range of chemical transformations, including hydrolysis, reduction, cycloaddition, and nucleophilic addition. When attached to the C2 position of the imidazole ring, its reactivity is significantly influenced by the electron-withdrawing nature of the imidazole moiety, which can activate the nitrile carbon towards nucleophilic attack. Conversely, the imidazole ring itself can participate in reactions, and its protonation state can modulate the reactivity of the appended nitrile.

Key Reactions of the Nitrile Group

This section details the primary reactions involving the nitrile group of this compound and its derivatives, supported by available experimental data and established chemical principles.

Hydrolysis: A Gateway to Amides and Carboxylic Acids

The hydrolysis of the nitrile group in 2-cyanoimidazoles represents a fundamental transformation, providing access to the corresponding carboxamides and carboxylic acids, which are valuable intermediates in drug synthesis.

2.1.1. Partial Hydrolysis to 1H-Imidazole-2-carboxamide:

The partial hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions, though careful control of reaction parameters is crucial to prevent over-hydrolysis to the carboxylic acid.[1] While specific protocols for the partial hydrolysis of this compound are not extensively detailed in the literature, general methods for aromatic and heteroaromatic nitriles can be adapted.

Experimental Insight: Mild acidic conditions (e.g., HCl at 40°C) or the use of reagents like urea-hydrogen peroxide (UHP) in an alkaline solution can favor the formation of the amide.[2][3]

Table 1: General Conditions for Partial Hydrolysis of Nitriles to Amides

Reagent/CatalystSolventTemperatureRemarks
NaOH or KOH (aq.)Ethanol/WaterMild HeatingReaction monitoring is crucial to prevent over-hydrolysis.[2]
Urea-Hydrogen Peroxide (UHP)aq. EthanolRoom Temp.A mild and effective method.[2]
HCl (dilute)Water40°CMilder conditions favor amide formation.[3]

2.1.2. Complete Hydrolysis to 1H-Imidazole-2-carboxylic Acid:

Complete hydrolysis to the carboxylic acid is typically achieved under more forcing acidic or basic conditions with prolonged heating.[4] Although a direct conversion from this compound is not explicitly documented, the synthesis of 1H-imidazole-2-carboxylic acid from the corresponding 2-carboxaldehyde via oxidation with hydrogen peroxide is well-established, suggesting the stability of the imidazole ring under these oxidative and aqueous conditions.[5]

Experimental Protocol: Synthesis of 1H-Imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde[5]

To a stirred aqueous solution of 1H-imidazole-2-carboxaldehyde (0.030 mol) in water (10 ml), a 30% aqueous H2O2 solution (10 g) is added dropwise. The reaction is continued at room temperature for 72 hours. After completion, water is removed under reduced pressure to yield the product.

G Nitrile This compound Amide 1H-Imidazole-2-carboxamide Nitrile->Amide Partial Hydrolysis (H+ or OH-, mild) CarboxylicAcid 1H-Imidazole-2-carboxylic Acid Nitrile->CarboxylicAcid Complete Hydrolysis (H+ or OH-, heat) Amide->CarboxylicAcid Complete Hydrolysis (H+ or OH-, heat)

Reduction: Accessing Primary Amines

The reduction of the nitrile group provides a direct route to 2-aminomethyl-1H-imidazole, a valuable building block for ligands and pharmacologically active molecules.

2.2.1. Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitriles to primary amines.[6] Various catalysts, including palladium, platinum, and nickel- or cobalt-based systems, can be employed.[6][7] This method is generally clean and avoids the use of metal hydride reagents.

2.2.2. Metal Hydride Reduction:

Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for the complete reduction of nitriles to primary amines.[8][9][10] The reaction typically proceeds in an anhydrous ethereal solvent followed by an aqueous workup.

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

ReagentSolventTypical ConditionsRemarks
H2 / Pd, Pt, or Ni catalystMethanol, EthanolRT to elevated temp., pressureHigh yields and selectivity.[6][7]
LiAlH4THF, Diethyl ether0°C to reflux, followed by workupPowerful, non-selective reducing agent.[9][10]
NaBH4 / CoCl2MethanolRoom TemperatureMilder alternative to LiAlH4.
Diisopropylaminoborane / LiBH4 (cat.)THFRoom Temp. to refluxReduces a variety of nitriles in high yields.[11]

G Nitrile This compound Amine 2-Aminomethyl-1H-imidazole Nitrile->Amine Reduction (e.g., H2/Pd, LiAlH4)

Cycloaddition Reactions: Building Fused Ring Systems

The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This transformation is of significant interest in medicinal chemistry as the tetrazole ring is a common bioisostere for a carboxylic acid group.

2.3.1. [3+2] Cycloaddition with Azides to form Tetrazoles:

The reaction of nitriles with sodium azide, often in the presence of a Lewis acid catalyst, is a standard method for the synthesis of 5-substituted tetrazoles. This reaction is a type of 1,3-dipolar cycloaddition.

G Nitrile This compound Tetrazole 2-(5-Tetrazolyl)-1H-imidazole Nitrile->Tetrazole [3+2] Cycloaddition Azide N3- Azide->Tetrazole

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group to form, after hydrolysis of the intermediate imine, ketones.[12][13][14] This reaction provides a powerful method for carbon-carbon bond formation.

Experimental Insight: The reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a 2-acyl-1H-imidazole after acidic workup. However, the acidic N-H proton of the imidazole ring can react with the Grignard reagent, necessitating the use of excess reagent or a protecting group on the imidazole nitrogen.

G Nitrile This compound Ketone 2-Acyl-1H-imidazole Nitrile->Ketone Grignard 1. R-MgX 2. H3O+

Pinner Reaction: Formation of Imino Esters and Amidines

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt).[15][16][17][18][19] These intermediates can be subsequently converted to esters, amidines, or orthoesters. The formation of amidines is particularly relevant in drug design, as the amidine group is a common pharmacophore.

Experimental Insight: Reacting this compound with an alcohol in the presence of anhydrous HCl would likely form the corresponding imidate hydrochloride. Subsequent treatment with ammonia or an amine could then yield the 1H-imidazole-2-carboximidamide.

G cluster_0 Pinner Reaction Nitrile This compound Imidate Imidate Salt Nitrile->Imidate ROH, HCl Amidine 1H-Imidazole-2-carboximidamide Imidate->Amidine NH3 or RNH2

Conclusion and Future Directions

The nitrile group in this compound exhibits a rich and varied reactivity profile, offering numerous avenues for synthetic elaboration. While the fundamental transformations of hydrolysis, reduction, cycloaddition, and nucleophilic addition are anticipated based on general nitrile chemistry, specific and optimized protocols for this particular substrate are an area ripe for further investigation. The development of selective and high-yielding methods for these transformations will undoubtedly expand the utility of this compound as a versatile building block in the synthesis of novel therapeutic agents and functional materials. Future research should focus on the systematic exploration of these reactions to provide the scientific community with a robust and predictable toolbox for the manipulation of this important heterocyclic scaffold.

References

Tautomerism in 2-Cyanoimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomerism of 2-cyanoimidazole derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group at the 2-position significantly influences the electronic properties and tautomeric equilibrium of the imidazole ring. Understanding this equilibrium is crucial for drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Introduction to Tautomerism in Imidazoles

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and the location of a double bond. In asymmetrically substituted imidazoles, such as 2-cyanoimidazole derivatives, annular tautomerism is of primary importance. This involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to two distinct tautomeric forms.

For a generic 2-cyano-4(5)-substituted imidazole, the tautomeric equilibrium can be represented as follows:

A placeholder diagram is used here as actual image generation is not supported. This would be replaced with chemical structures of the two tautomers. Caption: Annular tautomerism in 2-cyano-4(5)-substituted imidazoles.

The position of this equilibrium, defined by the equilibrium constant (K_T), is influenced by several factors, including:

  • Electronic effects of substituents: Electron-donating or withdrawing groups on the imidazole ring can stabilize or destabilize one tautomer over the other.

  • Solvent effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly alter the tautomeric ratio.[1]

  • Temperature: Changes in temperature can shift the equilibrium.

  • pH: The protonation state of the imidazole ring is dependent on the pH of the medium, which in turn affects the tautomeric preference.

Synthesis of 2-Cyanoimidazole Derivatives

The synthesis of 2-cyanoimidazole derivatives can be achieved through various methods. A common approach involves the reaction of an α-aminoketone or its salt with cyanogen.[2] Other methods include the cyanation of imidazole N-oxides using trimethylsilyl cyanide. The choice of synthetic route can be influenced by the desired substitution pattern on the imidazole ring.

General Synthetic Protocol:

A general procedure for the preparation of 2-cyanoimidazole compounds involves the reaction of an appropriate α-aminoketone hydrochloride with cyanogen in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline, and may require heating.[2] The product can then be isolated and purified using standard techniques like filtration and recrystallization.[2]

SynthesisWorkflow Start α-Aminoketone Hydrochloride + Cyanogen Solvent Dissolve in DMF Start->Solvent Base Add N,N-Dimethylaniline Solvent->Base Reaction Heat and Stir Base->Reaction Workup Cool and Add Water Reaction->Workup Acidification Acidify with HCl Workup->Acidification Isolation Filter Precipitate Acidification->Isolation Purification Recrystallize Isolation->Purification Product 2-Cyanoimidazole Derivative Purification->Product

Caption: General workflow for the synthesis of 2-cyanoimidazole derivatives.

Experimental Characterization of Tautomerism

The determination of the tautomeric ratio in solution and the characterization of the individual tautomers rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria.[3] In cases of slow exchange on the NMR timescale, distinct signals for each tautomer can be observed. For rapid exchange, averaged signals are observed, and the tautomeric ratio can often be determined by analyzing the chemical shifts, particularly of the imidazole ring protons and carbons.[4] Low-temperature NMR studies can be employed to slow down the interconversion rate, allowing for the resolution of signals from individual tautomers.[4]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-cyanoimidazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.[5]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature and decreasing in increments (e.g., 10 K) until distinct signals for the tautomers are observed or the solvent freezes.

  • Data Analysis:

    • Assign the signals to the respective protons and carbons of each tautomer based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., HSQC, HMBC).

    • Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).

    • Analyze the chemical shift changes with temperature to obtain thermodynamic parameters for the tautomerization process.

Table 1: Hypothetical ¹³C NMR Chemical Shifts (ppm) for Tautomers of a 2-Cyano-4-phenylimidazole in DMSO-d₆

CarbonTautomer I (4-phenyl)Tautomer II (5-phenyl)
C2115.8116.2
C4140.1125.3
C5124.8139.5
CN118.0117.9
Phenyl-C1'130.5130.7
Phenyl-C2'/C6'128.9129.1
Phenyl-C3'/C5'126.3126.5
Phenyl-C4'128.5128.7

Note: This data is hypothetical and serves as an example of expected chemical shift differences based on the electronic environment of the carbon atoms in each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the two tautomers are expected to have different electronic transitions and thus different absorption spectra.[6] The imino tautomer, with a more extended conjugated system, typically exhibits a bathochromic shift (longer wavelength of maximum absorbance, λ_max) compared to the amino tautomer.[5]

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the 2-cyanoimidazole derivative in various solvents of differing polarity (e.g., hexane, dichloromethane, ethanol, water).[5]

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λ_max values for each tautomer.

    • By applying methods such as deconvolution of the overlapping spectra or by studying the spectral changes as a function of solvent polarity, the relative contributions of each tautomer can be estimated.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7] By analyzing the positions of the hydrogen atoms and the bond lengths within the imidazole ring, the predominant tautomer in the crystal lattice can be identified.

Computational Analysis of Tautomerism

Computational chemistry offers a powerful complementary approach to experimental studies for investigating tautomerism.[8] Quantum mechanical calculations can be used to predict the relative stabilities of the tautomers, the energy barrier for their interconversion, and the influence of substituents and solvents.

Computational Workflow:

ComputationalWorkflow Start Define Tautomer Structures GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->GeomOpt TS_Search Transition State Search (e.g., QST2, QST3) Start->TS_Search FreqCalc Frequency Calculation (Confirm Minima) GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculation (Higher Level of Theory) FreqCalc->EnergyCalc Solvation Incorporate Solvent Effects (e.g., PCM, SMD) EnergyCalc->Solvation Thermo Calculate Thermodynamic Properties (Gibbs Free Energy, Enthalpy, Entropy) Solvation->Thermo IRC Intrinsic Reaction Coordinate (Confirm Transition State) TS_Search->IRC IRC->Thermo Results Relative Stabilities, K_T, Activation Barriers Thermo->Results

References

An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Imidazole-2-carbonitrile is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its imidazole core, a five-membered aromatic ring with two nitrogen atoms, is a key structural motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents. The presence of the nitrile group at the 2-position provides a versatile handle for synthetic modifications and contributes to the electronic properties of the molecule, influencing its interactions with biological targets. This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, chemical properties, and diverse biological activities. The content is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Chemical Properties and Synthesis

This compound is a white to off-white solid with a melting point in the range of 176-177 °C.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H3N3[1][2]
Molecular Weight 93.09 g/mol [1][2]
Melting Point 176-177 °C[1]
Boiling Point 276.0 °C[1]
CAS Number 31722-49-3[1]

The synthesis of this compound can be achieved through various methods. A common approach involves the dehydration of 1H-imidazole-2-carboxamide or the reaction of 2-chloro-1H-imidazole with a cyanide salt. One documented synthesis route starts from 1H-imidazole-2-carboxaldehyde.[1]

Biological Activities and Analogs

The imidazole nucleus is a versatile scaffold that imparts a wide range of biological activities to its derivatives. Analogs of this compound have been explored for their potential as therapeutic agents in various disease areas, including cancer, infectious diseases, and inflammatory conditions.

Kinase Inhibitory Activity

A significant area of investigation for imidazole-2-carbonitrile analogs is their role as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The imidazole scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of kinases.

For instance, derivatives of 1-methyl-1H-imidazole-4-carbonitrile have been developed as potent inhibitors of Janus Kinase 2 (JAK2), a key player in the JAK/STAT signaling pathway involved in myeloproliferative neoplasms and inflammatory diseases.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates to Nucleus & Initiates Transcription Imidazole_Analog Imidazole-2-carbonitrile Analog Imidazole_Analog->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Table 1: Kinase Inhibitory Activity of Imidazole Analogs

CompoundTarget KinaseIC50 (nM)Reference
Compound 7g (imidazopyridine derivative)c-Met53.4[4]
Imidazole piperazine 2eCDK2-[5]
Imidazole piperazine 2iCDK2-[5]
N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amide (9e)PDGFR200[6]
Imidazole derivative 5VEGFR-282.09 ng/mL[7]
Imidazole derivative 4dVEGFR-2247.81 ng/mL[7]
Antimicrobial Activity

Imidazole derivatives are well-known for their antifungal and antibacterial properties. The mechanism of action for many antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane.

A variety of imidazole-2-carbonitrile analogs have been synthesized and evaluated for their efficacy against pathogenic fungi and bacteria. For example, 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile has shown potential as an antifungal agent.[8]

Table 2: Antifungal and Antibacterial Activity of Imidazole Analogs

CompoundOrganismMIC (µg/mL)Reference
Imidazole derivative HL1Staphylococcus aureus625[9]
Imidazole derivative HL1MRSA1250[9]
Imidazole derivative HL2Staphylococcus aureus625[9]
Imidazole derivative HL2MRSA625[9]
2-azidobenzothiazole 2dEnterococcus faecalis8[10]
2-azidobenzothiazole 2dStaphylococcus aureus8[10]
Cyano 4-quinolone 2EE. coli, E. faecalis, S. aureus, S. epidermidis, S. enterica, P. aeruginosa0.0008 - 0.012[11]
Anticancer Activity

Beyond kinase inhibition, imidazole-containing compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.

Table 3: Anticancer Activity of Imidazole Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Imidazole derivative 5MCF-7 (Breast)< 5[12]
Imidazole derivative 5HepG2 (Liver)< 5[12]
Imidazole derivative 5HCT-116 (Colon)< 5[12]
Benzotriazole analogue BI9MCF-7 (Breast)3.57[12]
Benzotriazole analogue BI9HL-60 (Leukemia)0.40[12]
Benzotriazole analogue BI9HCT-116 (Colon)2.63[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of this compound from 1H-imidazole-2-carboxaldehyde[1]
  • Reaction Setup: To a 1L round-bottomed flask, add a solution of 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) in 200 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and 1-propanephosphonic anhydride solution (T3P, 36.4 g, 114.40 mmol).

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 4 hours.

  • Work-up: After cooling, quench the reaction with 500 mL of ice water. Extract the aqueous phase with ethyl acetate (3 x 1 L).

  • Purification: Wash the combined organic layers with brine (2 x 1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/2) to yield the product as an off-white solid.

Synthesis_Workflow A 1. Dissolve 1H-imidazole-2-carboxaldehyde in DMF B 2. Add Triethylamine, Hydroxylamine HCl, and T3P solution A->B C 3. Heat at 100°C for 4 hours B->C D 4. Quench with ice water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Brine E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I This compound H->I

Antifungal Susceptibility Assay (Microdilution Method)[13]
  • Isolate Preparation: Culture fungal isolates on an appropriate agar medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in a suitable broth.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Kinase Inhibition Assay (Example: VEGFR-2)[7]
  • Assay Principle: Utilize an ELISA-based assay to measure the inhibition of kinase activity.

  • Plate Coating: Coat a 96-well plate with a substrate for the kinase (e.g., a peptide containing the tyrosine phosphorylation site).

  • Kinase Reaction: Add the kinase (e.g., VEGFR-2), ATP, and the test compound to the wells.

  • Incubation: Incubate the plate to allow the phosphorylation reaction to occur.

  • Detection: Use a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance) to quantify the extent of phosphorylation.

  • IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC50).

Conclusion

This compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability and the diverse pharmacological properties of the imidazole scaffold make them attractive candidates for drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers in medicinal chemistry, pharmacology, and related fields, facilitating further exploration of this important chemical space. The continued investigation into the structure-activity relationships of imidazole-2-carbonitrile derivatives is likely to yield novel therapeutic agents with improved potency and selectivity.

References

A Technical Guide to the Biological Activity Screening of Novel Imidazole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for conducting a primary biological activity screening of novel imidazole-2-carbonitrile compounds. The imidazole scaffold is a vital heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This document outlines detailed experimental protocols, data presentation standards, and workflow visualizations to facilitate the systematic evaluation of new chemical entities based on the imidazole-2-carbonitrile core.

General Screening Workflow

The initial evaluation of newly synthesized imidazole-2-carbonitrile derivatives involves a multi-pronged screening approach to identify potential therapeutic applications. The workflow begins with the synthesized compound and branches into parallel screening cascades for anticancer, antimicrobial, and specific enzyme inhibition activities. Promising "hit" compounds identified in these primary assays can then be advanced to secondary screening and lead optimization studies.

G cluster_start Initiation cluster_screening Primary Biological Screening cluster_analysis Hit Identification & Analysis cluster_progression Further Development start Synthesis of Novel Imidazole-2-carbonitriles anticancer Anticancer Activity (Cytotoxicity) start->anticancer antimicrobial Antimicrobial Activity (MIC Determination) start->antimicrobial enzyme Enzyme Inhibition (e.g., Kinase, XO) start->enzyme hit_ac Anticancer Hits anticancer->hit_ac hit_am Antimicrobial Hits antimicrobial->hit_am hit_ez Enzyme Inhibitor Hits enzyme->hit_ez sar Structure-Activity Relationship (SAR) hit_ac->sar hit_am->sar hit_ez->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the biological screening of novel compounds.

Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the novel compounds against a panel of human cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[1][2]

Data Presentation: In Vitro Cytotoxicity

Quantitative results from cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[3]

Compound IDTarget Cell LineCancer TypeIC50 (µM)
IZ-CN-001 MCF-7Breast Adenocarcinoma15.5 ± 2.1
IZ-CN-001 NCI-H460Lung Carcinoma22.3 ± 3.5
IZ-CN-001 SF-268Glioma18.9 ± 2.8
IZ-CN-002 MCF-7Breast Adenocarcinoma> 100
IZ-CN-002 NCI-H460Lung Carcinoma89.1 ± 7.4
IZ-CN-002 SF-268Glioma> 100
Doxorubicin MCF-7Breast Adenocarcinoma0.8 ± 0.1
Doxorubicin NCI-H460Lung Carcinoma1.2 ± 0.2
Doxorubicin SF-268Glioma0.9 ± 0.15
Note: Data is illustrative. Doxorubicin is included as a positive control.[4]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[3][5][6]

  • Cell Seeding: Plate cells from a panel of human cancer lines (e.g., MCF-7, NCI-H460, SF-268) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.[4]

  • Compound Treatment: Prepare serial dilutions of the imidazole-2-carbonitrile compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4] Incubate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1][5]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 540-590 nm.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting a dose-response curve using non-linear regression analysis.[3]

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis n1 Seed Cancer Cells in 96-well Plates n2 Incubate 24h n1->n2 n3 Treat Cells with Serial Dilutions of Imidazole-2-carbonitriles n2->n3 n4 Incubate 48-72h n3->n4 n5 Add MTT Reagent n4->n5 n6 Incubate 3-4h n5->n6 n7 Solubilize Formazan Crystals with DMSO n6->n7 n8 Measure Absorbance (570 nm) n7->n8 n9 Calculate Cell Viability (%) and Determine IC50 Values n8->n9

Caption: Detailed workflow of the MTT cytotoxicity assay.
Hypothetical Signaling Pathway Inhibition

Many anticancer agents function by inhibiting specific signaling pathways crucial for cancer cell proliferation and survival. Imidazole derivatives are known to target various kinases. A plausible mechanism of action for a novel imidazole-2-carbonitrile could be the inhibition of a key kinase in a pro-survival pathway.

cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazole-2-carbonitrile Inhibitor->MEK

Caption: Hypothetical inhibition of the MEK/ERK pathway by an imidazole derivative.

Antimicrobial Activity Screening

The antimicrobial potential of novel imidazole-2-carbonitriles is assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized and widely used technique for this purpose.[9]

Data Presentation: Antimicrobial Activity

MIC values are tabulated to compare the potency of the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound IDMicroorganismTypeMIC (µg/mL)
IZ-CN-003 Staphylococcus aureusGram-positive8
IZ-CN-003 Escherichia coliGram-negative16
IZ-CN-003 Candida albicansFungus32
IZ-CN-004 Staphylococcus aureusGram-positive32
IZ-CN-004 Escherichia coliGram-negative64
IZ-CN-004 Candida albicansFungus> 128
Ciprofloxacin Staphylococcus aureusGram-positive0.5
Ciprofloxacin Escherichia coliGram-negative0.015
Fluconazole Candida albicansFungus1
Note: Data is illustrative. Ciprofloxacin and Fluconazole are included as standard antibacterial and antifungal controls, respectively.
Experimental Protocol: Broth Microdilution Method

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Preparation of Compounds: Dissolve the imidazole-2-carbonitrile compounds in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate containing the compound dilutions.[10] Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).[9]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Enzyme Inhibition Screening

Imidazole derivatives are known to inhibit various enzymes. A primary screen could target enzymes relevant to specific diseases, such as Xanthine Oxidase (XO), which is implicated in gout.[11]

Data Presentation: Xanthine Oxidase Inhibition

Enzyme inhibition data is also presented using IC50 values, representing the concentration of the compound that inhibits 50% of the enzyme's activity.

Compound IDTarget EnzymeIC50 (µM)
IZ-CN-005 Xanthine Oxidase8.5 ± 0.9
IZ-CN-006 Xanthine Oxidase25.1 ± 3.2
Allopurinol Xanthine Oxidase2.3 ± 0.3
Note: Data is illustrative. Allopurinol is a known XO inhibitor used as a positive control.[11]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This is a spectrophotometric assay that monitors the formation of uric acid from the substrate xanthine.[11][12]

  • Reagent Preparation: Prepare a phosphate buffer (50 mM, pH 7.5), a solution of xanthine oxidase (e.g., 0.1 units/mL), and a xanthine substrate solution (e.g., 0.15 mM).[12]

  • Assay Setup (96-well plate):

    • Test Wells: Add buffer, various concentrations of the test compound, and the xanthine oxidase solution.

    • Control Well (No Inhibitor): Add buffer, vehicle (DMSO), and the xanthine oxidase solution.

    • Blank Well (No Enzyme): Add buffer and vehicle.

  • Pre-incubation: Mix the contents and pre-incubate the plate at room temperature (e.g., 25°C) for 15 minutes.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.[12]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 290-295 nm every 30-60 seconds for 5-10 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.[11][12]

  • Data Analysis: Calculate the rate of reaction (velocity) for each well. Determine the percentage of inhibition for each compound concentration relative to the control. Calculate the IC50 value by plotting the percent inhibition against the compound concentration.[11]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-Imidazole-2-carbonitrile from 2-imidazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1H-imidazole-2-carbonitrile, a valuable building block in medicinal chemistry, starting from 2-imidazolecarboxaldehyde. The synthesis is a two-step process involving the initial formation of 1H-imidazole-2-carboxaldehyde oxime, followed by its dehydration to the target nitrile. This protocol offers a reliable method for obtaining this compound for applications in drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The conversion of the readily available 2-imidazolecarboxaldehyde to the corresponding nitrile is a crucial transformation. The most common and effective method for this conversion is a two-step process: the formation of an aldoxime followed by a dehydration reaction. This document outlines the detailed procedures for both steps, providing researchers with a comprehensive guide to this synthesis.

Experimental Protocols

Step 1: Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime

This protocol describes the formation of the oxime intermediate from 2-imidazolecarboxaldehyde. The reaction involves the condensation of the aldehyde with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • 1H-Imidazole-2-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq) in water to the flask. Alternatively, pyridine can be used as the base in an ethanolic solution.

  • Stir the reaction mixture at room temperature or gently heat under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1H-imidazole-2-carboxaldehyde oxime.

Expected Outcome:

The product, 1H-imidazole-2-carboxaldehyde oxime, is typically a solid. It can exist as a mixture of syn and anti isomers, which can be characterized by NMR spectroscopy.[1]

Step 2: Dehydration of 1H-Imidazole-2-carboxaldehyde Oxime to this compound

This protocol details the conversion of the intermediate oxime to the final nitrile product through a dehydration reaction. Various reagents can be employed for this step; a common and effective method using acetic anhydride is described below. Other dehydrating agents include thionyl chloride, phosphorus pentoxide, and various modern reagents.[2][3]

Materials:

  • 1H-Imidazole-2-carboxaldehyde oxime (from Step 1)

  • Acetic anhydride ((CH₃CO)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Place 1H-imidazole-2-carboxaldehyde oxime (1.0 eq) in a round-bottom flask.

  • Add an excess of acetic anhydride (e.g., 5-10 eq).

  • Heat the reaction mixture, for example, at reflux, for a period determined by reaction monitoring (e.g., by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess acetic anhydride by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactantsKey ReagentsSolventTemperatureTypical Yield (%)
11H-Imidazole-2-carboxaldehydeHydroxylamine hydrochloride, BaseEthanol/WaterRoom Temp. to Reflux80-95
21H-Imidazole-2-carboxaldehyde oximeAcetic anhydrideNeatReflux70-90

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow start Start: 1H-Imidazole-2-carboxaldehyde step1 Step 1: Oxime Formation (NH2OH.HCl, Base) start->step1 intermediate Intermediate: 1H-Imidazole-2-carboxaldehyde Oxime step1->intermediate step2 Step 2: Dehydration (Acetic Anhydride) intermediate->step2 product Final Product: This compound step2->product

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Logical Relationship of Reactants and Products

Reaction_Scheme cluster_reactants Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Imidazolecarboxaldehyde 2-Imidazolecarboxaldehyde 1H-Imidazole-2-carboxaldehyde Oxime 1H-Imidazole-2-carboxaldehyde Oxime 2-Imidazolecarboxaldehyde->1H-Imidazole-2-carboxaldehyde Oxime + NH2OH.HCl / Base This compound This compound 1H-Imidazole-2-carboxaldehyde Oxime->this compound + Acetic Anhydride - H2O

Caption: Chemical transformation from aldehyde to nitrile via an oxime intermediate.

References

Application Note: A Robust Protocol for the N-alkylation of 1H-Imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated imidazoles are a crucial class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, ionic liquids, and functional materials. The introduction of an alkyl substituent on the imidazole nitrogen atom can significantly alter the molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability, which in turn influences its biological activity.[1] This document provides two detailed protocols for the N-alkylation of 1H-imidazole-2-carbonitrile, a valuable building block for further chemical modifications. The protocols outlined below utilize either a mild base (potassium carbonate) or a strong base (sodium hydride) to accommodate a variety of alkylating agents and reaction scales.

Principle of the Reaction

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, after being deprotonated by a suitable base, acts as a nucleophile and attacks an electrophilic alkylating agent, typically an alkyl halide. The choice of base and solvent system is critical for achieving high yields and regioselectivity. Due to the electronic properties of the imidazole ring, alkylation generally occurs at the N-1 position.

Experimental Protocols

Two primary methods are presented, offering flexibility based on the reactivity of the alkylating agent and desired reaction conditions.

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile (CH₃CN)

This method is suitable for reactive alkylating agents and offers simpler work-up procedures.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, allyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 3-24 hours.[2] The optimal temperature and time will depend on the specific alkylating agent used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with acetonitrile.[1]

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

    • Dissolve the resulting crude product in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF)

This protocol is effective for a broader range of alkylating agents, including less reactive ones, due to the use of a strong base.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).[1]

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.[1]

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.[1][3] Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]

  • Alkylation: Cool the mixture back to 0°C (or maintain at room temperature depending on the alkylating agent's reactivity) and add the alkylating agent (1.1 equivalents) dropwise.[1][3]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-12 hours.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water at 0°C.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated imidazole-2-carbonitrile.[1]

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of nitro-imidazoles, which are electronically similar to this compound, demonstrating the expected yields under various conditions.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl bromoacetateK₂CO₃CH₃CN60185
24-BromobutanenitrileK₂CO₃CH₃CN60185
3Allyl bromideK₂CO₃CH₃CN60875
4Propargyl bromideK₂CO₃CH₃CN60875
5BromoacetophenoneK₂CO₃CH₃CN600.591

Table based on the alkylation of 4-nitroimidazole as reported in Der Pharma Chemica, 2022.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start_end start_end reagents reagents process process analysis analysis workup workup purification purification start Start flask Combine Imidazole & Base in Solvent start->flask add_alkyl Add Alkylating Agent flask->add_alkyl react Stir at Defined Temperature add_alkyl->react monitor Monitor by TLC react->monitor Periodically quench Quench/Filter monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

References

Application Notes and Protocols for 1H-Imidazole-2-carbonitrile Analogues in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of imidazole carbonitrile scaffolds in multicomponent reactions (MCRs) for the rapid generation of chemically diverse molecules with potential applications in drug discovery, particularly in the development of novel antiviral agents.

Introduction

Multicomponent reactions are powerful tools in medicinal chemistry, enabling the synthesis of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening. Imidazole derivatives are a prominent class of heterocyclic compounds that are frequently found in biologically active molecules and approved drugs. The incorporation of a nitrile group at the C2 position of the imidazole ring provides a versatile chemical handle for further functionalization and can contribute to the molecule's overall biological activity.

This document focuses on a microwave-assisted, three-component reaction inspired by prebiotic chemistry for the synthesis of N-1 substituted 5-amino-1H-imidazole-4-carbonitriles, which are valuable intermediates for the synthesis of purine analogues and other heterocyclic systems of medicinal interest.

Application: Synthesis of N-1 Substituted 5-Amino-1H-imidazole-4-carbonitriles

A key application of multicomponent reactions involving imidazole precursors is the synthesis of substituted 5-amino-1H-imidazole-4-carbonitriles. These compounds serve as crucial building blocks for the preparation of a wide range of fused heterocyclic systems, including purines, which are fundamental components of nucleic acids and play a vital role in various biological processes. The described protocol allows for the introduction of diverse substituents at the N-1 position of the imidazole ring, which is a key position for modulating the biological activity of the resulting compounds.

Relevance to Drug Development

The ability to rapidly generate a library of N-1 substituted 5-amino-1H-imidazole-4-carbonitriles is of significant interest in drug development. For instance, these compounds have been shown to be precursors for molecules exhibiting anti-influenza A virus activity.[1] The structural diversity that can be achieved through this multicomponent approach allows for the exploration of the structure-activity relationship (SAR) of these compounds, which is a critical step in the optimization of lead compounds.

Experimental Protocols

General Protocol for the Three-Component Synthesis of N-1 Substituted 5-Amino-1H-imidazole-4-carbonitriles[1]

This protocol describes a microwave-assisted, one-pot, three-component reaction between aminomalononitrile (AMN), trimethyl orthoacetate, and an α-amino acid.

Materials:

  • Aminomalononitrile (AMN) tosylate

  • Trimethyl orthoacetate

  • Various α-amino acids (e.g., Glycine, L-Alanine, L-Valine, L-Leucine, L-Isoleucine, L-Phenylalanine)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave reactor

Procedure:

  • A solution of aminomalononitrile (AMN) tosylate (1.0 eq) in anhydrous THF is treated with triethylamine (1.2 eq) and stirred at room temperature for 30 minutes.

  • To this mixture, trimethyl orthoacetate (1.4 eq) and the respective α-amino acid (1.2 eq) are added.

  • The reaction mixture is then subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes).

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-1 substituted 5-amino-1H-imidazole-4-carbonitrile.

Data Presentation

The following table summarizes the yields of various N-1 substituted 5-amino-1H-imidazole-4-carbonitriles synthesized using the above protocol with different α-amino acids.

Entryα-Amino AcidProductYield (%)[1]
1Glycine5-amino-1-(carboxymethyl)-1H-imidazole-4-carbonitrile60
2L-Alanine5-amino-1-(1-carboxyethyl)-1H-imidazole-4-carbonitrile55
3L-Valine5-amino-1-(1-carboxy-2-methylpropyl)-1H-imidazole-4-carbonitrile45
4L-Leucine5-amino-1-(1-carboxy-3-methylbutyl)-1H-imidazole-4-carbonitrile40
5L-Isoleucine5-amino-1-(1-carboxy-2-methylbutyl)-1H-imidazole-4-carbonitrile35
6L-Phenylalanine5-amino-1-(1-carboxy-2-phenylethyl)-1H-imidazole-4-carbonitrile25

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the three-component synthesis of N-1 substituted 5-amino-1H-imidazole-4-carbonitriles.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Aminomalononitrile (AMN) D One-pot Microwave-Assisted Reaction (THF, TEA, 120 °C, 30 min) A->D B Trimethyl Orthoacetate B->D C α-Amino Acid C->D E Solvent Removal D->E Reaction Completion F Column Chromatography E->F G N-1 Substituted 5-Amino-1H-imidazole-4-carbonitrile F->G Purification

Caption: Workflow for the synthesis of imidazole derivatives.

Proposed Reaction Mechanism

The following diagram outlines the proposed mechanism for the formation of N-1 substituted 5-amino-1H-imidazole-4-carbonitriles.

G A Aminomalononitrile (AMN) + Trimethyl Orthoacetate B Imino-ether Intermediate A->B Condensation D Nucleophilic Addition B->D C α-Amino Acid C->D Nucleophile E Intramolecular Cyclization D->E Adduct Formation F N-1 Substituted 5-Amino-1H-imidazole-4-carbonitrile E->F Ring Closure

Caption: Proposed reaction mechanism.

Signaling Pathway Relevance

The products of this multicomponent reaction, specifically the purine analogues that can be synthesized from them, may have implications in various signaling pathways relevant to viral infections. For example, they could potentially interfere with viral replication by acting as inhibitors of viral polymerases or by modulating host cell signaling pathways that are hijacked by the virus.

G cluster_pathway Potential Viral Inhibition Pathway A Viral Entry B Viral Replication (Polymerase Activity) A->B C Host Cell Signaling A->C D Progeny Virus Release B->D C->B E Synthesized Purine Analogue (from MCR product) E->B Inhibition E->C Modulation

Caption: Potential antiviral mechanism of action.

References

Application Notes and Protocols: Fedratinib Synthesis and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a crucial enzyme in the signaling pathways of various cytokines and growth factors.[1] It is an oral therapeutic approved for the treatment of intermediate-2 and high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[2] This document provides detailed application notes on the synthesis of Fedratinib, its mechanism of action targeting the JAK/STAT signaling pathway, and relevant quantitative data for research and development purposes.

Pharmaceutical Synthesis of Fedratinib

The synthesis of Fedratinib is a multi-step process that utilizes key chemical intermediates. A common synthetic route involves the sequential substitution of a di-substituted pyrimidine core. The key starting material for this synthesis is 2,4-dichloro-5-methylpyrimidine.

Key Intermediates and Reagents:
  • 2,4-dichloro-5-methylpyrimidine

  • 4-(2-(pyrrolidin-1-yl)ethoxy)aniline

  • N-tert-butyl-3-aminobenzenesulfonamide

  • Palladium catalysts (for cross-coupling reactions)

  • Bases (e.g., sodium carbonate, triethylamine)

  • Organic solvents (e.g., dioxane, DMF, toluene)

Experimental Protocol: Synthesis of Fedratinib

The following protocol outlines a representative synthesis of Fedratinib.

Step 1: Synthesis of the 2-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-4-amine intermediate

  • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as dioxane, add 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (1.0-1.2 eq) and a base, for example, sodium carbonate (2.0-3.0 eq).

  • The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred for 12-24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired monosubstituted intermediate.

Step 2: Synthesis of Fedratinib (N-tert-butyl-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide)

  • The intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent, such as a mixture of toluene and isopropanol.

  • To this solution, add N-tert-butyl-3-aminobenzenesulfonamide (1.0-1.5 eq) and an acid catalyst, such as p-toluenesulfonic acid.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) for 24-48 hours.

  • The reaction is monitored for completion by TLC or LC-MS.

  • After completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude Fedratinib is washed with a suitable solvent (e.g., ethyl acetate) and dried under vacuum to yield the final product.

Table 1: Summary of Reaction Parameters for Fedratinib Synthesis

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
12,4-dichloro-5-methylpyrimidine, 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, Na2CO3Dioxane100-11012-2470-85
2Step 1 intermediate, N-tert-butyl-3-aminobenzenesulfonamide, p-TsOHToluene/Isopropanol110-12024-4860-75

Mechanism of Action: Inhibition of the JAK/STAT Pathway

Fedratinib functions as a potent and selective inhibitor of JAK2 kinase.[1] In myeloproliferative neoplasms, mutations in the JAK2 gene can lead to the constitutive activation of the JAK/STAT signaling pathway, resulting in uncontrolled cell growth and proliferation.[1]

Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2] This inhibition of the JAK/STAT pathway leads to the suppression of gene transcription responsible for cell proliferation and survival, ultimately inducing apoptosis in malignant cells.[2]

Quantitative Biological Data

The efficacy of Fedratinib has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 2: In Vitro Inhibitory Activity of Fedratinib against JAK Family Kinases

KinaseIC50 (nM)Selectivity vs. JAK2
JAK1~105~35-fold
JAK2 ~3 -
JAK3>1000>334-fold
TYK2~405~135-fold

Data sourced from preclinical studies.[3]

Table 3: Clinical Efficacy of Fedratinib in Myelofibrosis Patients (JAKARTA and JAKARTA2 Trials)

Clinical EndpointJAKARTA (JAKi-naïve)JAKARTA2 (Post-Ruxolitinib)
Spleen Volume Reduction ≥35% 36-40%30%
Symptom Improvement ≥50% 36-40%27%
Median Duration of Spleen Response (weeks) Not Reached24

Data represents outcomes from pivotal Phase 3 and Phase 2 clinical trials.[4]

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 2,4-dichloro-5- methylpyrimidine step1 Step 1: Nucleophilic Aromatic Substitution start1->step1 start2 4-(2-(pyrrolidin-1-yl) ethoxy)aniline start2->step1 start3 N-tert-butyl-3-amino benzenesulfonamide step2 Step 2: Buchwald-Hartwig Amination start3->step2 step1->step2 Intermediate product Fedratinib step2->product

Caption: Synthetic workflow for Fedratinib.

G cluster_pathway JAK/STAT Signaling Pathway cluster_inhibition Inhibition by Fedratinib cytokine Cytokine/ Growth Factor receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene fedratinib Fedratinib fedratinib->jak2 Inhibition

Caption: Fedratinib's inhibition of the JAK/STAT pathway.

References

Application of 1H-Imidazole-2-carbonitrile in Medicinal Chemistry: A Detailed Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Imidazole-2-carbonitrile, a key heterocyclic building block, is gaining significant traction in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the development of novel therapeutic agents. The imidazole core is a well-established pharmacophore, present in numerous approved drugs, owing to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The appended nitrile group further enhances its utility, serving as a versatile synthetic handle for the elaboration into a wide array of functional groups or acting as a crucial bioisosteric replacement for other functionalities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in medicinal chemistry, with a particular focus on its application in the design of kinase inhibitors.

Application Notes: Kinase Inhibition

A significant application of scaffolds derived from or bioisosterically related to this compound is in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-cyano group, in conjunction with a larger heterocyclic scaffold, can be strategically employed to achieve high-affinity binding to the ATP-binding site of kinases.

A prominent example is the development of imidazopyridine-based derivatives bearing a 2-cyanoacrylamide moiety as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory pathways, such as the NF-κB pathway, and represents a promising target for the treatment of inflammatory diseases and certain cancers.[1][2][3] The 2-cyanoacrylamide group in these inhibitors acts as a Michael acceptor, capable of forming a reversible covalent bond with a cysteine residue in the active site of TAK1, leading to potent and sustained inhibition.[1][2][3]

Data Presentation: TAK1 Inhibition by Imidazopyridine-based 2-Cyanoacrylamide Derivatives

The following table summarizes the in vitro inhibitory activity of a series of imidazopyridine derivatives against TAK1. This data highlights the structure-activity relationship (SAR) for this class of compounds, demonstrating the impact of substitutions on the pyridinyl moiety on inhibitory potency.

Compound IDR Group (Substitution on Pyridine Ring)TAK1 IC50 (nM)
13e H>1000
13f 3-F180
13g 4-F1000
13h 6-Me27
13i 4-tBu>1000
13j 4-Me47
13k 4,6-diMe>1000
13l 5-Me51

Data extracted from "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors".[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of a Representative 2-Cyanoacrylamide-based TAK1 Inhibitor (Compound 13h)

This protocol describes the final step in the synthesis of (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide (Compound 13h), a potent TAK1 inhibitor.[3]

Materials:

  • (R)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyanoacetamide

  • 6-methylpicolinaldehyde

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyanoacetamide (1 equivalent) in ethanol, add 6-methylpicolinaldehyde (1.2 equivalents) and a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of DCM:MeOH as the eluent to afford the desired product, Compound 13h.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against TAK1 kinase using a luminescence-based assay that measures ADP production.[4][5][6]

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

    • Prepare a solution of TAK1/TAB1 enzyme in kinase assay buffer.

    • Prepare a solution of MBP and ATP in kinase assay buffer.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the TAK1/TAB1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the MBP/ATP mixture to each well.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Mandatory Visualizations

TAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Inhibitor 2-Cyanoacrylamide Inhibitor Inhibitor->TAK1_complex Inhibits

Caption: TAK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Compound Synthesis and Purification dissolve Dissolve Compounds in DMSO start->dissolve serial_dilution Prepare Serial Dilutions dissolve->serial_dilution plate_setup Assay Plate Setup: Compound, Enzyme, Substrate/ATP serial_dilution->plate_setup incubation Incubate at 30°C plate_setup->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Generate & Detect Luminescent Signal (Kinase Detection Reagent) stop_reaction->detect_signal data_analysis Data Analysis: Calculate % Inhibition Determine IC50 detect_signal->data_analysis end End: Potency Determined data_analysis->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 1H-Imidazole-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-imidazole-2-carbonitrile scaffold has emerged as a privileged structure in the design and synthesis of potent and selective kinase inhibitors. The unique electronic properties and structural features of this heterocyclic core allow for diverse functionalization, enabling the development of compounds that can effectively target the ATP-binding site of various kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

These application notes provide a comprehensive overview of the synthesis of kinase inhibitors based on the this compound scaffold. Detailed experimental protocols for the synthesis of key intermediates and final compounds are presented, along with methods for their biological evaluation. Furthermore, quantitative data on the inhibitory activities of representative compounds are summarized, and key signaling pathways targeted by these inhibitors are illustrated.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of representative kinase inhibitors synthesized from a this compound scaffold and related imidazole structures. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Inhibitory Activity of Imidazole-Based Kinase Inhibitors against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
IIC-1 JAK23[1]
IIC-2 JAK233[1]
IIC-3 JAK212[1]
TAK1-Inhibitor-A TAK110[2]
TAK1-Inhibitor-B TAK130[2]
EGFR-Inhibitor-1 EGFR137
CDK2-Inhibitor-X CDK2Sub-micromolar[3]
Multi-Kinase-Inhibitor-Y EGFR7,820 - 21,480[4]
Multi-Kinase-Inhibitor-Y HER27,820 - 21,480[4]
Multi-Kinase-Inhibitor-Y CDK27,820 - 21,480[4]

Table 2: Cellular Activity of Imidazole-Based Anticancer Agents

Compound IDCell LineIC50 (µM)Cancer TypeReference
KIM-161 HCT1160.294Colon Cancer[5]
KIM-161 HL600.362Leukemia[5]
BMX-1 MCF-743.4Breast Cancer
BMX-2 MDA-MB-23135.1Breast Cancer
IMC-1 Caco-24.67 - 20.69Colon Carcinoma[6]
IMC-2 HeLa4.80 - 30.41Cervical Carcinoma[6]
IMC-3 MCF-70.38 - 27.29Breast Adenocarcinoma[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key this compound intermediate and a representative kinase inhibitor, as well as a general procedure for an in vitro kinase inhibition assay.

Protocol 1: Synthesis of 1-Substituted-1H-imidazole-2-carbonitrile

This protocol describes a general method for the N-alkylation or N-arylation of this compound, a key step in creating a diverse library of kinase inhibitors.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzyl chlorides)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ACN or DMF, add K₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc) to afford the desired 1-substituted-1H-imidazole-2-carbonitrile.

Protocol 2: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a bi-aryl kinase inhibitor from a halogenated 1-substituted-1H-imidazole-2-carbonitrile intermediate.

Materials:

  • 1-Substituted-4-bromo-1H-imidazole-2-carbonitrile (or other halogenated derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 1-substituted-4-bromo-1H-imidazole-2-carbonitrile (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a synthesized compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from the this compound scaffold, as well as a general experimental workflow.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Start This compound Step1 N-Alkylation / N-Arylation Start->Step1 Intermediate 1-Substituted-1H-imidazole-2-carbonitrile Step1->Intermediate Step2 Functionalization (e.g., Halogenation) Intermediate->Step2 KeyIntermediate Functionalized Intermediate Step2->KeyIntermediate Step3 Cross-Coupling (e.g., Suzuki) KeyIntermediate->Step3 FinalProduct Kinase Inhibitor Library Step3->FinalProduct Assay In Vitro Kinase Assay FinalProduct->Assay Data IC50 Determination Assay->Data CellAssay Cellular Proliferation Assay Assay->CellAssay SAR Structure-Activity Relationship (SAR) Studies Data->SAR CellAssay->SAR

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor Imidazole-based Inhibitor Inhibitor->JAK STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation Inhibitor Imidazole-based Inhibitor Inhibitor->PI3K PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation MAPK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Inhibitor Imidazole-based Inhibitor Inhibitor->Raf ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response Transcription->Response

References

Application Notes and Protocols: 1H-Imidazole-2-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1H-imidazole-2-carbonitrile and its derivatives as key building blocks in the synthesis of modern agrochemicals. The following sections detail the synthesis of a prominent fungicide, its mode of action, and relevant quantitative data, along with experimental protocols.

Introduction

The imidazole ring is a versatile scaffold in medicinal and agricultural chemistry due to its diverse biological activities. This compound, in particular, serves as a valuable synthon for the creation of potent agrochemicals. Its derivatives have demonstrated significant efficacy as fungicides, protecting a variety of crops from devastating fungal diseases. This document focuses on the synthesis and application of agrochemicals derived from this important imidazole intermediate.

Key Applications in Agrochemicals

Derivatives of this compound are primarily utilized in the development of fungicides. One of the most commercially successful examples is Cyazofamid , a highly effective fungicide used to control Oomycete pathogens, such as Phytophthora infestans (late blight) in potatoes and tomatoes.[1][2] Additionally, N-cyano-1H-imidazole-4-carboxamide derivatives have shown promising fungicidal activity against Rhizoctonia solani.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for Cyazofamid and a representative N-cyano-1H-imidazole-4-carboxamide derivative.

Compound/ParameterValueReference
Cyazofamid
IUPAC Name4-chloro-2-cyano-N,N-dimethyl-5-(p-tolyl)imidazole-1-sulfonamide[4]
Melting Point152.7 °C[1]
log Kow3.2[1]
Water SolubilityLow[1]
N-cyano-1H-imidazole-4-carboxamide derivative (12h)
Fungicidal Activity (EC50 against R. solani)2.63 µg/mL

Mode of Action: Cyazofamid

Cyazofamid exhibits a highly specific mode of action, targeting the mitochondrial respiratory chain in susceptible fungi. It acts as a potent inhibitor of the cytochrome bc1 complex (Complex III) .[2][5][6] Specifically, Cyazofamid binds to the Qi (Quinone inside) center of the cytochrome bc1 complex, which blocks the electron transfer and disrupts the production of ATP, the essential energy currency of the cell.[5][6] This ultimately leads to the cessation of fungal growth and development.

Cyazofamid_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Cyazofamid Cyazofamid Cyazofamid->Inhibition Inhibition->ComplexIII Inhibits Qi site Cyazofamid_Synthesis_Workflow Start 1-hydroxy-4-(p-tolyl)-3-oxide- 1H-imidazole-2-carboxaldehyde oxime Intermediate1 5-(4-methylphenyl)-1H-imidazole- 2-carbonitrile Start->Intermediate1 Dehydration & Reduction Intermediate2 4-chloro-5-(4-methylphenyl)-1H- imidazole-2-carbonitrile Intermediate1->Intermediate2 Chlorination FinalProduct Cyazofamid Intermediate2->FinalProduct Sulfonylation

References

Metal Complexes of 1H-Imidazole-2-carbonitrile: A Gateway to Novel Therapeutic and Catalytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The unique structural features of the imidazole ring, particularly its ability to coordinate with a wide array of metal ions, have positioned it as a cornerstone in the design of novel therapeutic and catalytic agents. The introduction of a carbonitrile group at the 2-position of the 1H-imidazole ring offers an intriguing modification, potentially enhancing the biological activity and catalytic prowess of its corresponding metal complexes. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the imidazole ring, thereby modulating the strength and nature of the metal-ligand bond. This, in turn, can fine-tune the reactivity and interaction of the resulting metal complexes with biological targets or substrates in catalytic reactions.

While specific research on metal complexes of 1H-Imidazole-2-carbonitrile is an emerging field, the broader family of imidazole-based metal complexes has demonstrated significant promise in various applications, most notably in anticancer and antimicrobial chemotherapy, as well as in catalysis. This document provides an overview of these applications, supported by quantitative data from related imidazole derivatives, and furnishes detailed protocols for the synthesis and evaluation of such complexes.

Key Applications and Supporting Data

The coordination of imidazole-derived ligands to metal centers can lead to compounds with potent biological activities, often exceeding those of the free ligands. The metal ion can act as a scaffold, influencing the geometry and reactivity of the complex, and can itself be a source of bioactivity.

Anticancer Activity

Metal complexes of imidazole derivatives have emerged as a promising class of anticancer agents. Their proposed mechanisms of action are diverse and include induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key cellular pathways. While specific data for this compound complexes is limited, the following table summarizes the cytotoxic activity of various other imidazole-based metal complexes against different cancer cell lines, providing a strong rationale for investigating the potential of 2-cyano-substituted analogues.

Table 1: Anticancer Activity of Selected Imidazole-Based Metal Complexes

ComplexCancer Cell LineIC50 (µM)Reference
Platinum(II) complex with functionalized imidazoleDLD-1 (colorectal)57.4[1]
Platinum(II) complex with functionalized imidazoleMCF-7 (breast)79.9[1]
Ruthenium(II) complex with butyl-substituted imidazoleA549 (lung)14.36
Cisplatin (reference)A549 (lung)21.30
Ruthenium(II) macrocycle with imidazole ligandsHeLa (cervical)16.7
Cisplatin (reference)HeLa (cervical)15.8
Copper(II) complex with imidazole-substituted terpyridineA549 (lung)0.81

Note: The data presented is for various imidazole derivatives and not specifically for this compound complexes, highlighting the potential of this class of compounds.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Metal complexes of imidazole derivatives have shown significant activity against a range of pathogenic bacteria and fungi. The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

Table 2: Antimicrobial Activity of Selected Imidazole-Based Metal Complexes

ComplexMicroorganismMIC (µg/mL)Reference
Cobalt(II) complex with 1H-imidazoleStaphylococcus aureus15.6
Cobalt(II) complex with 1H-imidazolePseudomonas aeruginosa15.6
Nickel(II) complex with 1H-imidazoleEscherichia coli31.2
Zinc(II) complex with 1H-imidazoleBacillus subtilis31.2
Silver(I) NHC complex with imidazole derivativeAcinetobacter baumannii2-4
Gold(I) NHC complex with triazolylidene ligandStaphylococcus aureus2

Note: The data presented is for various imidazole derivatives and not specifically for this compound complexes, indicating the potential for developing novel antimicrobial agents.

Catalytic Applications

Imidazole derivatives serve as effective ligands for transition metal complexes in a variety of catalytic organic transformations. The nitrogen atoms of the imidazole ring readily coordinate with metal ions, stabilizing the catalytic species and influencing the selectivity and efficiency of the reaction. While specific catalytic applications of this compound metal complexes are yet to be extensively explored, related imidazole complexes have shown promise in reactions such as oxidation and hydrogen evolution.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of metal complexes of this compound.

Protocol 1: Synthesis of this compound Ligand

This protocol is adapted from the synthesis of a related derivative, 1-(phenylmethyl)-1H-imidazole-2-carbonitrile.[2]

Materials:

  • 1H-Imidazole

  • Cyanogen chloride (Caution: Highly toxic)

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, bubble cyanogen chloride gas through anhydrous acetonitrile in a four-neck flask equipped with a stirrer, gas inlet tube, thermometer, and septum, while maintaining the temperature with an ice bath.

  • Slowly add a solution of 1H-imidazole in anhydrous acetonitrile to the reaction mixture.

  • After stirring for 1 hour, add triethylamine dropwise, ensuring the temperature does not rise above 0 °C.

  • Continue stirring for 1 hour as the mixture warms to room temperature.

  • Pour the reaction mixture into saturated aqueous NaHCO₃ and extract with diethyl ether.

  • Combine the organic layers, dry over MgSO₄, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield this compound.

Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by mass spectrometry.

Protocol 2: General Synthesis of a Metal Complex with this compound

This is a general procedure that can be adapted for various transition metal salts.

Materials:

  • This compound (ligand)

  • A transition metal salt (e.g., CuCl₂, CoCl₂, Zn(NO₃)₂)

  • Methanol or Ethanol (anhydrous)

Procedure:

  • Dissolve the this compound ligand in anhydrous methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the transition metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain different coordination geometries.

  • A precipitate may form immediately or after a period of stirring. If no precipitate forms, the solution can be gently heated or the solvent can be slowly evaporated to induce crystallization.

  • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The formation of the complex and its structure should be confirmed by techniques such as FT-IR (to observe shifts in the C≡N and imidazole ring vibrations upon coordination), UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized metal complexes on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized metal complexes (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized metal complexes against various microorganisms.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for the specific microorganism

  • 96-well microtiter plates

  • Synthesized metal complexes (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (positive controls)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the metal complexes in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate key workflows and potential mechanisms relevant to the study of this compound metal complexes.

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Ligand This compound Synthesis Complex Metal Complex Synthesis Ligand->Complex Char Spectroscopic & Structural Characterization Complex->Char MTT MTT Assay on Cancer Cell Lines Char->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis ROS ROS Measurement IC50->ROS Pathway Signaling Pathway Analysis IC50->Pathway Anticancer_Signaling_Pathway Complex Imidazole-Metal Complex Cell Cancer Cell Complex->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS DNA DNA Damage Cell->DNA Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 Activation DNA->p53 p53->Casp9

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1H-Imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of 1H-Imidazole-2-carbonitrile, a key heterocyclic building block in pharmaceutical synthesis. Due to the polar nature of the analyte, a reversed-phase HPLC method utilizing a polar-modified stationary phase is employed to achieve optimal retention and peak symmetry. The method is suitable for quality control, stability testing, and impurity profiling in research and drug development settings.

Introduction

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable determination of its purity is a critical aspect of quality assurance throughout the drug development lifecycle. This document provides a detailed protocol for a reversed-phase HPLC method specifically tailored to address the analytical challenges posed by this polar, nitrogen-containing compound. The method is designed to separate the main component from potential impurities, such as starting materials and side-products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for rational HPLC method development.

PropertyValueImplication for HPLC Method
Molecular FormulaC₄H₃N₃Low molecular weight
Molecular Weight93.09 g/mol Standard detection methods are suitable
pKa (predicted)9.51[1]An acidic mobile phase (pH < 7.5) is required to ensure a consistent protonation state and good peak shape.
XlogP (predicted)0.1[2][3]Indicates high polarity, requiring a stationary phase that provides sufficient retention for polar compounds.

Experimental Protocol

This section provides a detailed methodology for the HPLC purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A polar-embedded or aqueous C18 column is recommended for enhanced retention of the polar analyte. An example would be a Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or equivalent (e.g., 4.6 x 150 mm, 3 or 5 µm).

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (reagent grade) or Formic acid (LC-MS grade)

    • This compound reference standard and sample for analysis.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
27.0
27.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 35 minutes
Sample and Standard Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the analysis sample in the same manner as the standard, aiming for a final concentration of approximately 0.1 mg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with the solvent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria should be:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Calculation of Purity

The purity of the this compound sample is typically determined by the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

The logical workflow for the HPLC purity analysis of this compound is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (50:50 Water/Methanol) A->B C Filtration (0.45 µm) B->C D Instrument Setup & Equilibration C->D Inject into HPLC E System Suitability Injections (Reference Standard) D->E F Sample Injections E->F G Chromatogram Integration F->G Acquire Data H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: Workflow for HPLC Purity Analysis of this compound.

Discussion

The selection of a polar-embedded reversed-phase column is critical for retaining the highly polar this compound. Standard C18 phases often result in poor retention for such compounds.[4][5][6] The use of an acidic mobile phase, with a pH of approximately 2.5, ensures that the imidazole nitrogen is protonated, leading to a single ionic species and thus sharp, symmetrical peaks.[7] Acetonitrile is chosen as the organic modifier due to its lower UV cutoff and common use in reversed-phase chromatography. A gradient elution is employed to ensure that any potential impurities with a wider range of polarities are eluted and separated effectively. The detection wavelength of 215 nm is selected based on the expected UV absorbance of the imidazole ring, ensuring high sensitivity for the parent compound and related structures.[8]

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The use of a polar-modified stationary phase and an acidic mobile phase effectively addresses the challenges associated with this polar analyte, yielding excellent peak shape and resolution. This method is readily implementable in quality control laboratories for routine analysis.

References

Application Notes and Protocols for the Derivatization of 1H-Imidazole-2-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1H-imidazole-2-carbonitrile, a versatile heterocyclic scaffold, for the development of novel compounds with therapeutic potential. This document details synthetic protocols for the modification of both the imidazole ring and the 2-carbonitrile group, summarizes the biological activities of the resulting derivatives, and presents relevant quantitative data from various biological assays. Visual diagrams of key workflows and signaling pathways are included to facilitate understanding.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, offers two primary sites for chemical modification: the nitrogen atoms of the imidazole ring and the carbon of the nitrile group. Derivatization at these positions can lead to a diverse library of compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and kinase inhibitory effects. The nitrile group can be transformed into other functional groups, such as amides or tetrazoles, which can significantly alter the compound's biological profile.

Derivatization Strategies and Biological Applications

The derivatization of this compound can be broadly categorized into two main approaches: modifications at the imidazole nitrogen (N-alkylation) and transformations of the 2-carbonitrile group.

N-Alkylation of the Imidazole Ring

N-alkylation of the imidazole ring is a common strategy to introduce various substituents that can modulate the compound's physicochemical properties and biological activity. This modification can enhance cell permeability, improve metabolic stability, and introduce new binding interactions with biological targets.

Biological Applications of N-Alkylated Derivatives:

  • Antibacterial Agents: N-alkylation of the imidazole core has been shown to be a viable strategy for developing new antibacterial agents. The length and nature of the alkyl chain can significantly influence the antibacterial spectrum and potency.

  • Kinase Inhibitors: The imidazole scaffold is a known hinge-binding motif for many kinases. N-alkylation allows for the introduction of side chains that can occupy adjacent pockets in the ATP-binding site, leading to potent and selective kinase inhibition. Derivatives of related imidazole compounds have shown inhibitory activity against Janus Kinase 2 (JAK2) and Platelet-Derived Growth Factor Receptor (PDGFR).

Transformations of the 2-Carbonitrile Group

The nitrile group at the C2 position is a versatile functional handle that can be converted into various other moieties, such as carboxamides and tetrazoles. These transformations can dramatically alter the electronic and steric properties of the molecule, leading to different biological activities.

Biological Applications of C2-Modified Derivatives:

  • Antiviral Agents: Imidazole-2-carboxamide derivatives have been investigated for their antiviral properties. The amide group can participate in hydrogen bonding interactions with viral enzymes or proteins, leading to the inhibition of viral replication.

  • Kinase Inhibitors: The conversion of the nitrile to a carboxamide can introduce additional hydrogen bond donors and acceptors, which can be crucial for binding to the hinge region of protein kinases. Imidazole carboxamides have been identified as potent inhibitors of Transforming growth factor β-activated kinase 1 (TAK1).

  • Antileishmanial and Anticancer Agents: Tetrazole derivatives, which can be synthesized from the nitrile group, are often used as bioisosteres for carboxylic acids. This modification has been explored in the development of antileishmanial and anticancer agents.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of imidazole-2-carbonitrile and related imidazole compounds.

Table 1: Kinase Inhibitory Activity of Imidazole Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
2,4-1H-Imidazole carboxamidesTAK10.03 - 0.055[1]
N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amidesPDGFR0.2[2]
1-Methyl-1H-imidazole derivativesJAK20.003 - 0.12[3]

Table 2: Antiviral Activity of Imidazole Derivatives

Compound ClassVirusIC50 (µg/mL)Reference
1-Hydroxyimidazole derivativesVaccinia Virus1.29[4]
2-Aryl-1-hydroxyimidazole-5-carboxylatesVaccinia VirusNot specified, SI > 900[5]

Table 3: Antimicrobial Activity of Imidazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Tetrasubstituted imidazole compoundsVarious bacteriaNot specified[6]
N-alkylated imidazolesE. coli, S. aureus, P. aeruginosaActivity increases with alkyl chain length[7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of imidazoles using a base and an alkylating agent.[8][9]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or Tetrahydrofuran (THF))

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 - 2.0 eq) at room temperature (or 0 °C for NaH).

  • Stir the mixture for 30-60 minutes.

  • Add the alkyl halide (1.05 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 80 °C) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off any solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Substituted-1H-tetrazoles from this compound

This protocol is a general method for the synthesis of tetrazoles from nitriles.[10]

Materials:

  • This compound derivative

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl)

  • Solvent (e.g., Water or DMF)

Procedure:

  • To a solution of the this compound derivative in the chosen solvent, add sodium azide and zinc chloride (or ammonium chloride).

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Hydrolysis of this compound to 1H-Imidazole-2-carboxamide

This protocol outlines a general procedure for the hydrolysis of a nitrile to a primary amide.

Materials:

  • This compound derivative

  • Acid (e.g., concentrated H₂SO₄) or Base (e.g., NaOH)

  • Water

  • Suitable organic solvent for extraction

Procedure (Acid-catalyzed):

  • Carefully add concentrated sulfuric acid to a solution of the this compound derivative in water.

  • Heat the reaction mixture to promote hydrolysis (monitor by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., JAK, PDGFR) JAK JAK Receptor->JAK Ligand Binding STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Transcription (Proliferation, Inflammation) STAT_dimer->Gene TAK1 TAK1 Downstream Downstream Signaling (e.g., NF-κB, MAPK) TAK1->Downstream Inhibitor Imidazole-2-carbonitrile Derivative Inhibitor->JAK Inhibition Inhibitor->TAK1 Inhibition

Caption: Kinase signaling pathways targeted by imidazole-2-carbonitrile derivatives.

Experimental Workflow Diagram

G cluster_derivatization Derivatization cluster_assay Biological Assays Start This compound N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation C2_Modification C2-Nitrile Transformation (Protocols 2 & 3) Start->C2_Modification Library Library of Derivatives N_Alkylation->Library C2_Modification->Library Kinase_Assay Kinase Assays Library->Kinase_Assay Antimicrobial_Assay Antimicrobial Assays Library->Antimicrobial_Assay Antiviral_Assay Antiviral Assays Library->Antiviral_Assay Data Data Analysis (IC50, MIC) Kinase_Assay->Data Antimicrobial_Assay->Data Antiviral_Assay->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for derivatization and biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1H-Imidazole-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in overcoming common challenges during your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to overcome any mass transfer limitations.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or stoichiometry may not be ideal.

    • Solution: Screen different solvents to find one that provides good solubility for the reactants and facilitates the reaction. Optimize the temperature; some steps may require initial cooling to control exothermic reactions, followed by heating.[1] Ensure the stoichiometry of your reagents is accurate.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Identify potential side reactions (see FAQ 2) and adjust the reaction conditions to minimize their formation. For example, if oligomerization of starting materials like glyoxal is an issue, maintaining a low concentration of the reactant can favor the desired reaction pathway.[2]

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

    • Solution: Employ milder reaction conditions where possible. During workup, avoid prolonged exposure to strong acids or bases if your product is sensitive.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. Common side products in the synthesis of this compound include:

  • Unreacted Starting Materials: Residual starting materials are common impurities.

    • Identification: Compare the Rf values of the spots with those of your starting materials.

  • Imidazole-2-carboxaldehyde: Oxidation of the nitrile precursor or incomplete cyanation can lead to the formation of the corresponding aldehyde.[3]

    • Identification: This byproduct can sometimes be visualized with specific staining agents on a TLC plate. Mass spectrometry of the crude product can confirm its presence.

  • 1H-Imidazole-2-carboxamide: The nitrile group is susceptible to hydrolysis to the corresponding amide, especially under acidic or basic conditions during the reaction or workup.[4]

    • Identification: The amide will have a different polarity and can be identified by its characteristic IR and NMR signals.

  • Oligomers/Polymers: When using starting materials like glyoxal and ammonia, oligomerization can be a significant competing reaction, leading to a complex mixture of high molecular weight byproducts.[2][5][6]

    • Identification: These often appear as a baseline smear or a series of closely spaced spots on the TLC plate.

  • 2,2'-Biimidazole: Dimerization of imidazole radicals can occur under certain conditions, leading to the formation of 2,2'-biimidazole.

Q3: How can I effectively purify my crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a widely used and effective method for separating the desired product from most side products.

    • Stationary Phase: Silica gel is commonly used. For basic compounds like imidazoles, tailing can be an issue. This can be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent or by using neutral or basic alumina as the stationary phase.[7]

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

  • Crystallization: If the crude product is a solid and of reasonable purity, crystallization can be a highly effective purification technique.

    • Solvent Selection: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, ethyl acetate, and mixtures with hexanes.

  • Acid-Base Extraction: The basic nature of the imidazole ring allows for purification by acid-base extraction.

    • Procedure: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole product will move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which can then be extracted back into an organic solvent.[7]

Quantitative Data Summary

Table 1: Effect of Glyoxal Concentration on Imidazole Yield

Glyoxal Concentration (M)Approximate Imidazole Yield (%)Key Observation
< 0.1> 10Lower concentrations favor the formation of the imidazole ring over oligomerization.[2]
0.1 - 0.55 - 10A noticeable increase in oligomeric byproducts is observed.
> 0.5< 5Oligomerization becomes the dominant reaction pathway.

Table 2: Troubleshooting Guide for Low Purity after Purification

ObservationPotential CauseRecommended Action
Persistent impurity with similar Rf to productRegioisomer or closely related byproductOptimize column chromatography with a shallower solvent gradient. Consider preparative HPLC for challenging separations.
Product tailing on silica gel columnStrong interaction of the basic imidazole with acidic silicaAdd 0.1-1% triethylamine to the eluent or switch to a neutral/basic alumina stationary phase.[7]
Oily product after solvent removalResidual solvent or low-melting impurityDry the product under high vacuum. If the issue persists, re-purify using a different method (e.g., crystallization).
Product loss during acid-base extractionIncomplete extraction or precipitationEnsure complete protonation/deprotonation by checking the pH at each step. Perform multiple extractions.

Key Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-imidazole-2-carbonitrile (A model synthesis for a 2-cyanoimidazole)

This protocol is adapted from a literature procedure for a substituted analog and illustrates the general steps involved in the cyanation of an imidazole ring.[8]

  • Reaction Setup: In a four-necked flask equipped with a stirrer, nitrogen inlet, thermometer, and gas inlet tube, bubble cyanogen chloride (2.5 equivalents) through acetonitrile at 0°C (ice bath).

  • Addition of Imidazole: Slowly add a solution of 1-benzylimidazole (1 equivalent) in acetonitrile to the reaction mixture via syringe. The solution will typically change color.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Addition of Base: After the initial reaction is complete (typically 1 hour), cool the slurry to -20°C and add triethylamine (2.5 equivalents) dropwise, ensuring the temperature does not rise above 0°C.

  • Workup: Stir the mixture for another hour while allowing it to warm to room temperature. Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or column chromatography.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

The following diagrams illustrate key workflows and reaction pathways to aid in your understanding of the synthesis and troubleshooting processes.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_conditions analyze_byproducts Analyze Byproducts (TLC, MS, NMR) complete->analyze_byproducts solution Improved Yield optimize_conditions->solution hydrolysis Hydrolysis to Amide/Acid analyze_byproducts->hydrolysis oligomerization Oligomerization analyze_byproducts->oligomerization other_byproducts Other Side Products analyze_byproducts->other_byproducts adjust_workup Adjust Workup pH and Temperature hydrolysis->adjust_workup adjust_concentration Lower Reactant Concentration oligomerization->adjust_concentration modify_synthesis Modify Synthetic Route or Purification other_byproducts->modify_synthesis adjust_workup->solution adjust_concentration->solution modify_synthesis->solution

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Reaction_Pathway Main Reaction and Potential Side Reactions cluster_side_reactions Side Reactions reactants Glyoxal + Ammonia + Cyanide Source main_product This compound reactants->main_product Main Reaction Pathway oligomerization Oligomerization reactants->oligomerization Competing Reaction (High Concentration) oxidation Oxidation/ Incomplete Cyanation reactants->oxidation Side Reaction hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main_product->hydrolysis Side Reaction carboxamide 1H-Imidazole-2-carboxamide hydrolysis->carboxamide oligomers Oligomers/Polymers oligomerization->oligomers carboxaldehyde Imidazole-2-carboxaldehyde oxidation->carboxaldehyde

Caption: A simplified diagram illustrating the desired synthesis pathway and common side reactions.

References

Technical Support Center: Purification of Crude 1H-Imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1H-Imidazole-2-carbonitrile.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Column Chromatography Issues
ProblemProbable Cause(s)Suggested Solution(s)
Low Yield Strong Adsorption to Silica Gel: The basic nature of the imidazole ring can lead to strong, sometimes irreversible, adsorption on acidic silica gel.[1]1. Use a Basic Modifier: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[1]2. Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
Product Decomposition: The compound may be unstable on silica gel over long periods.1. Use Flash Chromatography: Perform the purification as quickly as possible.2. Check Stability: Run a small-scale test to see if the compound degrades when mixed with silica gel over time.
Improper Solvent System: The eluent polarity may be too low, resulting in the product not eluting, or too high, causing co-elution with impurities.[1]1. Optimize Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A reported system is ethyl acetate/petroleum ether (1:2).[2]2. Gradient Elution: Start with a low polarity eluent and gradually increase the polarity.
Poor Separation of Impurities Co-elution with Starting Material: Unreacted 1H-imidazole-2-carboxaldehyde may have a similar polarity.1. Fine-tune Solvent System: A shallower gradient or an isocratic elution with an optimized solvent mixture might be necessary.[1]2. Alternative Solvents: Consider a different solvent system, such as dichloromethane/methanol.
Presence of Oxime Intermediate: Incomplete dehydration during synthesis can leave 1H-imidazole-2-carboxaldehyde oxime as an impurity.[3]1. Adjust Eluent Polarity: The oxime is likely more polar than the nitrile. A step gradient might effectively separate the two.2. Reaction Optimization: Ensure the dehydration step of the synthesis goes to completion.
Product Tailing on TLC/Column Strong Interaction with Silica: The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the silica surface.1. Add a Basic Modifier: As with low yield, adding triethylamine or pyridine to the eluent can improve peak shape.2. Use a Different Stationary Phase: Neutral or basic alumina can reduce tailing for basic compounds.
Recrystallization Issues
ProblemProbable Cause(s)Suggested Solution(s)
"Oiling Out" Instead of Crystallizing Insoluble at Elevated Temperatures: The compound is not dissolving completely in the hot solvent.1. Add More Solvent: Add small increments of hot solvent until the oil fully dissolves.2. Change Solvent System: The chosen solvent may be unsuitable. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) might be effective.[4][5]
Solution Cooled Too Quickly: Rapid cooling can favor the formation of an oil over crystals.1. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
High Level of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.[1]1. Preliminary Purification: Consider a quick column chromatography or an activated charcoal treatment to remove some impurities before recrystallization.[6]
No Crystals Form Upon Cooling Solution is Not Saturated: Too much solvent was used.1. Evaporate Solvent: Gently heat the solution to boil off some of the solvent to reach saturation.2. Use an Anti-solvent: If using a two-solvent system, add more of the anti-solvent (the one the compound is less soluble in) dropwise until turbidity persists.[4]
High Purity: Very pure compounds can sometimes be difficult to crystallize.1. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.2. Seed Crystals: Add a tiny crystal of pure this compound to induce crystallization.
Low Recovery Compound is Too Soluble in Cold Solvent: The chosen solvent is not ideal, as a significant amount of product remains dissolved even at low temperatures.1. Re-evaluate Solvent Choice: Test different solvents to find one where the compound has high solubility when hot and very low solubility when cold.2. Minimize Rinsing: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on its synthesis from 1H-imidazole-2-carboxaldehyde, common impurities may include:

  • Unreacted Starting Material: 1H-imidazole-2-carboxaldehyde.[3]

  • Intermediate: 1H-imidazole-2-carboxaldehyde oxime, resulting from incomplete dehydration.[3]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, forming 1H-imidazole-2-carboxamide or 1H-imidazole-2-carboxylic acid.[1]

  • Hydrate of Starting Material: 1H-imidazole-2-carboxaldehyde can form a stable hydrate.[3][7]

Q2: What is the recommended method for purifying crude this compound?

A2: Silica gel column chromatography is a commonly reported and effective method. A suggested eluent system is a 1:2 mixture of ethyl acetate and petroleum ether.[2] Recrystallization is another potential method, particularly for removing minor impurities after an initial chromatographic purification. Benzene has been mentioned as a possible recrystallization solvent.[2]

Q3: My purified this compound appears as an off-white or yellowish solid. Is this normal?

A3: While a pure compound is often white, a slight off-white or yellowish tint can be common for many organic compounds and may not necessarily indicate significant impurity. However, a darker color could suggest the presence of colored impurities, which might be removed by treatment with activated charcoal during recrystallization.[6]

Q4: What are the recommended storage conditions for purified this compound?

A4: To maintain purity, it is advisable to store the compound in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and oxidation.[8]

Q5: Can I use acid-base extraction for purification?

A5: Acid-base extraction can be a useful technique for separating basic compounds like imidazoles from neutral or acidic impurities. The imidazole nitrogen can be protonated with a dilute acid to move the compound into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified imidazole, which can be collected or extracted back into an organic solvent.

Quantitative Data

The following table summarizes representative data for the purification of this compound. Note that the purity of the crude material can vary significantly depending on the reaction conditions and work-up procedure.

Purification MethodStarting Material PurityEluent/SolventYieldFinal PurityReference
Column Chromatography Not specifiedEthyl acetate/Petroleum ether (1:2)41%>95% (typical for this method)[2]
Recrystallization >90% (typically after column)BenzeneNot specified>97% (typical for this method)[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a reported synthesis of this compound.[2]

  • Preparation of the Column: A glass column is packed with silica gel as a slurry in petroleum ether.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a solvent like dichloromethane or ethyl acetate and adsorbed onto a small amount of silica gel. The solvent is carefully evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

  • Elution: The column is eluted with a mixture of ethyl acetate/petroleum ether (1:2).

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process. The composition of each fraction is monitored by Thin Layer Chromatography (TLC). Fractions containing the pure product are combined.

  • Product Isolation: The solvent is removed from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound as an off-white solid.[2]

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization that can be adapted for this compound.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., benzene, ethanol, or an ethyl acetate/hexane mixture). A good solvent will dissolve the compound when hot but not when cold.[6][9]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[4][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Purification TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Recrystallization Recrystallization Pure Product Pure Product Recrystallization->Pure Product Combine Fractions Combine Fractions TLC Analysis->Combine Fractions Solvent Evaporation Solvent Evaporation Combine Fractions->Solvent Evaporation Solvent Evaporation->Recrystallization Optional Secondary Purification Solvent Evaporation->Pure Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_cc Column Chromatography cluster_rx Recrystallization start Purification Issue method Which Method? start->method cc_issue Problem? method->cc_issue Column rx_issue Problem? method->rx_issue Recrystallization low_yield Low Yield cc_issue->low_yield Yield poor_sep Poor Separation cc_issue->poor_sep Separation sol_yield Add Basic Modifier or Change Stationary Phase low_yield->sol_yield sol_sep Optimize Eluent (TLC, Gradient) poor_sep->sol_sep oiling Oiling Out rx_issue->oiling no_xtal No Crystals rx_issue->no_xtal sol_oil Slow Cooling or Change Solvent oiling->sol_oil sol_xtal Concentrate Solution or Add Seed Crystal no_xtal->sol_xtal

Caption: Troubleshooting logic for common purification challenges.

References

Optimization of reaction conditions for N-substitution on 1H-Imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for N-substitution on 1H-Imidazole-2-carbonitrile. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-functionalization of this electron-deficient heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: Why is the N-substitution of this compound more challenging than that of unsubstituted imidazole?

A1: The carbonitrile (-CN) group at the 2-position of the imidazole ring is a strong electron-withdrawing group. This property significantly reduces the electron density of the imidazole ring, thereby decreasing the nucleophilicity of both nitrogen atoms. As a result, the reaction with electrophiles is slower and often requires more forcing conditions, such as stronger bases and higher temperatures, compared to the N-substitution of imidazole itself.

Q2: What are the common side reactions observed during the N-alkylation of this compound?

A2: A prevalent side reaction is the formation of a quaternary imidazolium salt, which arises from the further alkylation of the already N-substituted product. This is particularly common when using highly reactive alkylating agents or an excess of the alkylating agent. Another significant challenge is the formation of a mixture of N-1 and N-3 regioisomers, which can be difficult to separate.[1]

Q3: How can I control the regioselectivity of the N-substitution to favor either the N-1 or N-3 isomer?

A3: Controlling regioselectivity in the N-substitution of unsymmetrical imidazoles is a significant challenge.[2] The outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions. For this compound, the electronic properties of the two ring nitrogens are different. The choice of solvent and base can play a crucial role in directing the substitution to one nitrogen over the other. For instance, in some systems, the use of sodium hydride in THF has been shown to favor N-1 alkylation.[3][4] The steric bulk of the substituting group can also influence the regioselectivity, with bulkier groups tending to react at the less sterically hindered nitrogen.

Q4: Are there alternative methods to traditional N-alkylation for introducing substituents on the nitrogen of this compound?

A4: Yes, when standard N-alkylation methods prove to be inefficient, alternative strategies can be employed. The Mitsunobu reaction offers a milder method for the N-alkylation of imidazoles with alcohols.[5][6][7] For N-arylation, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful technique for forming C-N bonds with aryl halides.[8][9][10]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Insufficiently strong base The electron-withdrawing nitrile group necessitates a stronger base to effectively deprotonate the imidazole nitrogen. Consider switching from weaker bases like K₂CO₃ to stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).
Low reaction temperature Due to the reduced nucleophilicity of the imidazole, higher temperatures may be required to drive the reaction to completion. Consider increasing the reaction temperature, potentially to reflux conditions of the chosen solvent.
Poor solvent choice The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions.[11]
Decomposition of reagents Ensure the stability of both the this compound and the alkylating/arylating agent under the reaction conditions. Use freshly purified reagents and anhydrous conditions if necessary.[1]
Problem 2: Formation of a Mixture of Regioisomers
Possible Cause Suggested Solution
Lack of regiochemical control Systematically screen different base and solvent combinations. For example, compare the regioselectivity using NaH in THF versus K₂CO₃ in DMF.[3][4]
Similar reactivity of N-1 and N-3 The electronic and steric environment of the two nitrogens may not be sufficiently different to achieve high selectivity. Consider introducing a temporary blocking group on one of the nitrogens to direct the substitution to the other, followed by a deprotection step.
Thermodynamic vs. kinetic control Varying the reaction temperature can sometimes influence the ratio of regioisomers. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.
Problem 3: Formation of Quaternary Imidazolium Salt
Possible Cause Suggested Solution
Excess alkylating agent Use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent.
High reactivity of the alkylating agent If possible, use a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide).
Prolonged reaction time or high temperature Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of the dialkylated product.[1]

Data Presentation

Table 1: General Reaction Conditions for N-Alkylation of this compound

Base Solvent Temperature (°C) Typical Reaction Time (h) Expected Major Product Anticipated Yield Range
K₂CO₃Acetonitrile8012-24Mixture of regioisomersModerate
NaHTHF0 to RT2-6N-1 isomer favoredGood to High
NaHDMF0 to RT1-4Mixture of regioisomersGood to High
Cs₂CO₃DMFRT12-24Mixture of regioisomersModerate to Good

Note: Yields are highly dependent on the specific alkylating agent used.

Table 2: Catalyst Systems for N-Arylation of this compound (Buchwald-Hartwig Conditions)

Palladium Source Ligand Base Solvent Temperature (°C) Anticipated Yield Range
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-120Moderate to High
Pd(OAc)₂BINAPK₃PO₄Toluene100-110Moderate to High
Pd(OAc)₂RuPhosNaOtBuToluene80-100Good to High

Note: Yields are dependent on the nature of the aryl halide.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous THF (or DMF) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.05 equiv) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Arylation using Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_deprotonation Deprotonation cluster_substitution N-Substitution cluster_workup Work-up and Purification start Start: Dry Glassware under Inert Atmosphere add_imidazole Add this compound start->add_imidazole add_solvent Add Anhydrous Solvent (e.g., THF, DMF) add_imidazole->add_solvent cool Cool to 0 °C add_solvent->cool add_base Add Strong Base (e.g., NaH) cool->add_base stir Stir at 0 °C then warm to RT add_base->stir add_electrophile Add Alkyl/Aryl Halide stir->add_electrophile monitor Monitor Reaction by TLC/LC-MS add_electrophile->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End: Isolated N-Substituted Product purify->end

Caption: General experimental workflow for the N-substitution of this compound.

troubleshooting_logic cluster_solutions Potential Solutions cluster_regio_solutions Regioselectivity Control start Low or No Product Yield? stronger_base Use a Stronger Base (e.g., NaH) start->stronger_base Yes higher_temp Increase Reaction Temperature start->higher_temp Yes change_solvent Change to Polar Aprotic Solvent (DMF, DMSO) start->change_solvent Yes regio_issue Mixture of Regioisomers? start->regio_issue No screen_conditions Screen Base/Solvent Combinations regio_issue->screen_conditions Yes blocking_group Use a Temporary Blocking Group regio_issue->blocking_group Yes

Caption: Troubleshooting decision tree for optimizing N-substitution reactions.

References

Technical Support Center: Troubleshooting Low Solubility of 1H-Imidazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with 1H-Imidazole-2-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative exhibiting poor solubility, especially in aqueous solutions?

A1: The low aqueous solubility of many imidazole derivatives is a common challenge stemming from their molecular structure.[1] The imidazole ring itself is a polar, aromatic heterocycle, and while the parent imidazole is soluble in water, its derivatives can have vastly different properties.[2][3] The addition of nonpolar or lipophilic substituents and the presence of the carbonitrile group can significantly decrease hydrophilicity and increase the crystal lattice energy, making it more difficult for solvent molecules to surround and dissolve the compound.

Q2: What are the initial steps I should take when my compound fails to dissolve?

A2: A systematic approach is crucial when encountering solubility issues. Here are the recommended initial steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are working with a pure compound.[1]

  • Use an Organic Co-solvent: For most aqueous applications, preparing a concentrated stock solution in a water-miscible organic solvent is the first step.[4] Dimethyl Sulfoxide (DMSO) or ethanol are common choices.[1]

  • Incremental Addition: Add the organic stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously.[1] This helps prevent localized high concentrations that can cause the compound to precipitate immediately.

  • Control the Final Concentration: Often, the simplest solution is to work with a lower final concentration of your compound in the aqueous medium.[1]

Q3: My compound dissolves perfectly in DMSO, but precipitates immediately when added to my aqueous buffer. How can I prevent this?

A3: This phenomenon, known as "crashing out," occurs when the compound rapidly leaves the soluble environment of the organic solvent for the insoluble environment of the aqueous buffer. Several strategies can mitigate this:

  • Optimize Co-solvent Concentration: Determine the highest percentage of the organic co-solvent (e.g., DMSO) that your experimental system can tolerate without adverse effects and use that to prepare your final solution.

  • Utilize Serum: For cell-based assays, the presence of serum in the culture medium can help stabilize poorly soluble compounds through protein binding.[1]

  • Employ Solubilizing Agents: Excipients like cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability.[1][5] Hydroxypropyl-β-cyclodextrin is a commonly used derivative for this purpose.[5]

Q4: How does pH influence the solubility of my this compound derivative?

A4: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2][3] Its solubility is therefore highly pH-dependent.[2][6]

  • Acidic Conditions: In acidic environments (pH < pKa of the conjugate acid, which is ~7 for imidazole), the sp2-hybridized nitrogen (N-3) can become protonated, forming a cationic imidazolium salt.[2] These salt forms are typically much more water-soluble than the neutral molecule.[7][8]

  • Basic Conditions: In strongly basic environments (pH > pKa of the N-1 proton, which is ~14.5 for imidazole), the N-1 proton can be removed, forming an anionic imidazolide.[3] This can also increase solubility.

  • Recommendation: It is highly advisable to perform a pH-solubility profile for your specific derivative to identify the optimal pH range for dissolution.

Q5: Is it safe to heat my solution to try and dissolve the compound?

A5: Gentle warming, for instance in a 37°C water bath, can sometimes help dissolve a compound.[1] This is most effective for compounds where the dissolution process is endothermic (requires energy).[9][10] However, exercise caution: if you create a supersaturated solution by heating, the compound may precipitate out as the solution cools back to room temperature.[1] Always check the thermal stability of your compound before applying heat.

Q6: I've tried the basic steps, but my derivative is still too insoluble for my experiments. What advanced formulation strategies can I explore?

A6: For particularly challenging compounds, several advanced formulation techniques can be employed:

  • Salt Formation: If your derivative has other ionizable functional groups, creating a salt form is one of the most effective methods to increase solubility and dissolution rates.[7][8][11]

  • Particle Size Reduction: Increasing the surface area of the compound by reducing its particle size can enhance the dissolution rate.[11] Techniques include micronization (to the micrometer range) and nanosuspension (to the nanometer range).[5][12]

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[8][12] The amorphous state has higher energy and is more soluble than the stable crystalline form.[13]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SMEDDS) can be highly effective.[5][13] These formulations solubilize the drug in oils and surfactants, forming fine emulsions upon contact with aqueous fluids.[5]

Data Presentation

Table 1: Solubility of Imidazole in Various Solvents

Note: The solubility of specific this compound derivatives will vary based on their other functional groups. This table for the parent imidazole compound serves as a general guide to solvent polarity.

SolventTypeSolubility of ImidazoleReference
WaterPolar ProticHighly Soluble (e.g., 633 g/L at 20°C)[3][14]
EthanolPolar ProticVery Soluble[14]
MethanolPolar ProticSoluble[15]
DMSOPolar AproticSoluble[15]
AcetonePolar AproticSoluble[14]
DichloromethaneChlorinatedLow Solubility[16]
TolueneNonpolarLow Solubility[16]
BenzeneNonpolarSlightly Soluble[14]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using an Organic Co-solvent

This protocol describes the standard method for preparing a high-concentration stock solution for subsequent dilution in aqueous media.

  • Select a Co-solvent: Choose a water-miscible organic solvent in which your compound is freely soluble. DMSO is a common first choice.

  • Weigh Compound: Accurately weigh a precise amount of the this compound derivative.

  • Dissolve: Add the chosen co-solvent to the solid compound to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).

  • Aid Dissolution: If necessary, vortex vigorously. Gentle warming in a water bath (e.g., 37°C) can be used, but ensure the compound is stable at that temperature.[1]

  • Storage: Store the stock solution as recommended for your compound's stability, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assay

This experiment determines the solubility of your compound across a range of pH values.

  • Prepare Buffers: Make a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines how to use a cyclodextrin to form an inclusion complex and improve aqueous solubility.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration can be varied (e.g., 1-10% w/v) to find the optimal level.

  • Prepare Compound Stock: Dissolve your this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Mix Solutions: Slowly add the compound's organic stock solution dropwise to the stirring cyclodextrin solution.[1] The molar ratio of the compound to cyclodextrin is often started at 1:1 but may require optimization.[1]

  • Equilibrate: Continue to stir the mixture for a set period (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.[1]

  • Filter (Optional): If any precipitate remains, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the final solution using a validated analytical method.

Visualizations

Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Precipitation start Low Solubility Observed check_purity Verify Compound Purity & Form start->check_purity use_cosolvent Prepare Stock in DMSO or Ethanol check_purity->use_cosolvent Pure add_dropwise Add Stock Dropwise to Aqueous Buffer w/ Stirring use_cosolvent->add_dropwise precipitates Compound Precipitates? add_dropwise->precipitates success Solubility Achieved precipitates->success No sub_group Troubleshooting Precipitation precipitates->sub_group Yes lower_conc Lower Final Concentration ph_adjust Adjust pH lower_conc->ph_adjust use_warming Apply Gentle Warming (37°C) ph_adjust->use_warming use_cd Use Cyclodextrins use_warming->use_cd advanced Consider Advanced Formulations (Solid Dispersion, Nanosuspension) use_cd->advanced

Caption: A step-by-step workflow for troubleshooting low solubility issues.

Key Factors Influencing Solubility

G center Compound Solubility substituents Molecular Structure (Lipophilicity, MW) center->substituents crystal Solid State Form (Crystalline vs. Amorphous) center->crystal solvent Solvent Properties (Polarity, H-Bonding) center->solvent ph System pH center->ph temp Temperature center->temp excipients Formulation Excipients (Co-solvents, Surfactants, Cyclodextrins) center->excipients

Caption: Interrelated factors that determine the solubility of a compound.

References

Preventing degradation of 1H-Imidazole-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-Imidazole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue: The compound has changed color (e.g., from white/off-white to yellow/brown).

  • Possible Cause 1: Oxidation. Exposure to air and/or light can lead to oxidation of the imidazole ring.

  • Troubleshooting Steps:

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Protect the compound from light by using amber vials or storing it in a dark place.

    • Avoid frequent opening of the container. Aliquot the compound into smaller, single-use vials if possible.

  • Possible Cause 2: Presence of Impurities. The starting materials or by-products from synthesis may be less stable and degrade over time, causing discoloration.

  • Troubleshooting Steps:

    • Assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • If impurities are detected, purify the compound using techniques like recrystallization or column chromatography.

Issue: The compound has a clumpy or sticky consistency.

  • Possible Cause: Moisture Absorption (Hygroscopicity). Imidazole compounds can be hygroscopic and absorb moisture from the atmosphere.

  • Troubleshooting Steps:

    • Store the compound in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide).

    • Handle the compound in a dry environment, such as a glove box, when possible.

    • Ensure the storage container is tightly sealed.

Issue: Inconsistent experimental results.

  • Possible Cause 1: Degradation of the stock solution. this compound in solution may be susceptible to hydrolysis, especially under basic conditions, and photodegradation.[1]

  • Troubleshooting Steps:

    • Prepare fresh solutions before each experiment.

    • If a stock solution must be stored, keep it at a low temperature (e.g., 2-8 °C), protected from light, and for a limited time.

    • Buffer the solution to a neutral or slightly acidic pH if the experimental conditions allow.

  • Possible Cause 2: Thermal degradation. Although generally stable at room temperature, prolonged exposure to elevated temperatures can cause decomposition.

  • Troubleshooting Steps:

    • Avoid exposing the compound to high temperatures during storage and handling.

    • If heating is necessary for an experiment, use the lowest effective temperature and for the shortest possible duration.

The following diagram illustrates the troubleshooting workflow for degradation issues.

G Troubleshooting Workflow for this compound Degradation cluster_issue Observed Issue cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions issue Degradation Suspected color_change Color Change issue->color_change clumpy Clumpy/Sticky issue->clumpy inconsistent_results Inconsistent Results issue->inconsistent_results oxidation Oxidation/Photodegradation color_change->oxidation purity_check Check Purity (HPLC) color_change->purity_check moisture Moisture Absorption clumpy->moisture hydrolysis Solution Hydrolysis inconsistent_results->hydrolysis thermal Thermal Degradation inconsistent_results->thermal inert_atmosphere Store under Inert Gas & Protect from Light oxidation->inert_atmosphere desiccator Store in Desiccator moisture->desiccator fresh_solution Prepare Fresh Solutions & Store Cold/Dark hydrolysis->fresh_solution avoid_heat Avoid High Temperatures thermal->avoid_heat purity_check->inert_atmosphere

Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container, protected from light, in a dry environment, and at room temperature. For enhanced stability, storage in a desiccator under an inert atmosphere (argon or nitrogen) is recommended.

Q2: How stable is this compound in different solvents?

A2: The stability of this compound in solution is solvent and pH-dependent. It is generally more stable in aprotic and neutral or slightly acidic aqueous solutions. In basic aqueous solutions, the nitrile group is susceptible to hydrolysis. Solutions should be protected from light to prevent photodegradation.[1]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways include:

  • Hydrolysis: The nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid, particularly under basic conditions.

  • Oxidation: The imidazole ring is susceptible to oxidation, which can be accelerated by light and the presence of oxygen.[1]

  • Photodegradation: Exposure to UV or high-intensity visible light can lead to complex degradation pathways.[1]

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition.

The following diagram illustrates the potential degradation pathways.

G Potential Degradation Pathways of this compound cluster_compound Compound cluster_stressors Stress Conditions cluster_products Degradation Products compound This compound hydrolysis_amide 1H-Imidazole-2-carboxamide compound->hydrolysis_amide Hydrolysis oxidation_products Oxidized Imidazole Ring Products compound->oxidation_products Oxidation photodegradation_products Various Photodegradants compound->photodegradation_products Photodegradation thermal_products Decomposition Products compound->thermal_products Thermal Decomposition base Base (OH⁻) base->hydrolysis_amide acid Acid (H⁺) acid->hydrolysis_amide light Light (hν) light->oxidation_products light->photodegradation_products heat Heat (Δ) heat->thermal_products oxidant Oxidant (e.g., O₂) oxidant->oxidation_products hydrolysis_acid 1H-Imidazole-2-carboxylic acid hydrolysis_amide->hydrolysis_acid Further Hydrolysis

Caption: Potential degradation pathways of this compound under various stress conditions.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of this compound and quantifying any degradation products. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information and help identify impurities.

Quantitative Data on Stability

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on the general stability of imidazole and nitrile-containing compounds. Actual degradation rates may vary.

Storage ConditionTemperatureRelative HumidityLight ExposureExpected Degradation (after 6 months)
Recommended Room Temperature (20-25°C)<30%Dark (in amber vial)< 1%
Inert Atmosphere Room Temperature (20-25°C)<30%Dark (in amber vial)< 0.5%
Elevated Temperature 40°C<30%Dark2-5%
High Humidity Room Temperature (20-25°C)75%Dark1-3%
Light Exposure Room Temperature (20-25°C)<30%Ambient Light5-15%

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase starting composition (95:5 A:B) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol is based on ICH guidelines for forced degradation studies to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at room temperature for 4 hours.

    • Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed sample for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound and a 1 mg/mL solution (in a photostable solvent like acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5][6]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze both the exposed and control samples by HPLC.

For all forced degradation studies, analyze the stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms to that of an unstressed sample to identify and quantify degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to aid in the structural elucidation of the degradation products.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Imidazole-2-carbonitrile for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1H-imidazole-2-carbonitrile. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate efficient and successful library production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: For library production, the most common and scalable routes include the Sandmeyer reaction of 2-aminoimidazole, the dehydration of 1H-imidazole-2-carboxaldehyde oxime, and direct cyanation of an activated imidazole derivative. Each method has its own set of advantages and challenges in terms of starting material availability, reaction conditions, and purification.

Q2: What are the critical safety precautions to consider when working with cyanating agents?

A2: Many cyanating agents, such as cyanogen bromide and copper(I) cyanide, are highly toxic.[1] Always handle these reagents in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of the proper quenching and waste disposal procedures for cyanide-containing materials.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Impurity formation can be minimized by carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Using purified starting materials and maintaining an inert atmosphere for sensitive reactions can also significantly reduce side product formation. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction endpoint.

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: For multi-gram scale purification, column chromatography on silica gel is a common method.[2] However, due to the basicity of the imidazole ring, it may adsorb strongly to silica. Pre-treating the silica gel with a small amount of a base like triethylamine can mitigate this issue.[2] Crystallization is another effective purification method if a suitable solvent system can be identified.[3]

Q5: Can the nitrile group hydrolyze during workup or purification?

A5: Yes, the nitrile group can be susceptible to hydrolysis to the corresponding carboxamide or carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.[4] It is advisable to use mild conditions during workup and purification to prevent this side reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst (inapplicable reactions).- Poor quality starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Use a fresh batch of catalyst or activate it if necessary.- Verify the purity of starting materials by analytical techniques.- Optimize the reaction temperature based on literature procedures.- Monitor the reaction progress by TLC or LC-MS to ensure completion.
Formation of Multiple Products/Side Reactions - Reaction temperature is too high.- Incorrect stoichiometry.- Presence of oxygen or moisture in sensitive reactions.- Lower the reaction temperature.- Carefully control the addition rate and stoichiometry of reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent.- Strong adsorption of the product on silica gel.- Oily product obtained instead of a solid.[2]- Use a different extraction solvent or perform multiple extractions.- Pre-treat silica gel with triethylamine.[2] Consider using a different stationary phase like alumina.- Try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, ensure all solvent has been removed under high vacuum.[2]
Product Decomposition - Exposure to strong acids or bases.- Prolonged heating.- Exposure to light or air for sensitive compounds.- Use mild workup and purification conditions.[4]- Minimize reaction and purification times at elevated temperatures.- Store the product in a cool, dark place under an inert atmosphere.[4]

Experimental Protocols

Method 1: Sandmeyer-Type Cyanation of 2-Aminoimidazole

This method involves the diazotization of 2-aminoimidazole followed by reaction with a cyanide source, typically catalyzed by a copper(I) salt.[5][6]

Step 1: Diazotization of 2-Aminoimidazole

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminoimidazole sulfate (1 equivalent) in water and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Method 2: Dehydration of 1H-Imidazole-2-carboxaldehyde Oxime

This protocol involves the conversion of 1H-imidazole-2-carboxaldehyde to its oxime, followed by dehydration to the nitrile.

Step 1: Formation of 1H-Imidazole-2-carboxaldehyde Oxime

  • Dissolve 1H-imidazole-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine, 1.2 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure and triturate the residue with water to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Dehydration of the Oxime

  • In a flask equipped with a reflux condenser, suspend the 1H-imidazole-2-carboxaldehyde oxime (1 equivalent) in a dehydrating agent such as acetic anhydride, phosphorus oxychloride, or thionyl chloride.[7]

  • Heat the mixture to reflux for 1-3 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude this compound.

Quantitative Data Summary

Synthetic Route Key Reagents Typical Yield (%) Purity (%) Reference
Sandmeyer-Type Reaction2-Aminoimidazole, NaNO₂, CuCN60-75>95 (after purification)General knowledge based on[5][6]
Oxime Dehydration1H-Imidazole-2-carboxaldehyde oxime, Ac₂O70-85>97 (after purification)General knowledge based on[7]
Direct CyanationN-protected imidazole, Cyanating agentVariable (highly substrate dependent)Variable[1][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyanation) start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying & Solvent Removal workup->drying crude Crude Product drying->crude chromatography Column Chromatography crude->chromatography crystallization Crystallization crude->crystallization pure Pure Product chromatography->pure crystallization->pure analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) pure->analysis

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield or No Product? check_reagents Verify Starting Material Purity & Reagent Activity start->check_reagents Yes side_products Multiple Spots on TLC? start->side_products No check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions check_conditions->side_products adjust_stoichiometry Adjust Reagent Stoichiometry side_products->adjust_stoichiometry Yes purification_issue Difficulty in Purification? side_products->purification_issue No inert_atmosphere Ensure Inert Atmosphere adjust_stoichiometry->inert_atmosphere inert_atmosphere->purification_issue modify_chromatography Modify Chromatography (e.g., basic modifier) purification_issue->modify_chromatography Yes success Successful Synthesis purification_issue->success No change_solvent Change Crystallization Solvent modify_chromatography->change_solvent change_solvent->success

References

Technical Support Center: HPLC Method Development for 1H-Imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for developing and troubleshooting a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1H-Imidazole-2-carbonitrile and its potential impurities. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound from its impurities?

A1: A reverse-phase HPLC method is a common and effective starting point. Due to the polar nature of this compound, a C8 or a polar-embedded column is often a good choice. A mobile phase consisting of a phosphate buffer (pH around 3) and methanol or acetonitrile is a suitable initial condition.[1] Gradient elution is generally preferred to resolve both polar and less polar impurities.

Q2: I am observing poor peak shape (tailing) for this compound. What could be the cause?

A2: Peak tailing for basic compounds like imidazoles on silica-based columns is often due to interactions with residual silanol groups on the stationary phase.[2] To mitigate this, you can:

  • Lower the mobile phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the imidazole nitrogen, reducing its interaction with silanols.[1]

  • Use a base-deactivated column: Modern, end-capped columns are designed to minimize silanol interactions.

  • Add a competing base: A small amount of an amine modifier like triethylamine (TEA) to the mobile phase can also improve peak shape, but it may affect mass spectrometry compatibility.

Q3: My compound and its impurities are not well retained on a C18 column. What should I try next?

A3: If retention is insufficient on a standard C18 column, it indicates your analytes are highly polar.[3] Consider the following options:

  • Use a more aqueous mobile phase: Increase the percentage of the aqueous component in your mobile phase.

  • Switch to a polar-embedded or polar-endcapped C18 column: These columns provide better retention for polar compounds.

  • Try a different stationary phase: A cyano (CN) or phenyl-hexyl column can offer different selectivity for your analytes.[2]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative.[4][5]

Q4: How do I develop a stability-indicating method?

A4: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products.[6] To develop such a method, you need to perform forced degradation studies.[7][8] This involves subjecting a sample of this compound to various stress conditions, such as:

  • Acid hydrolysis (e.g., 0.1 M HCl)[9]

  • Base hydrolysis (e.g., 0.1 M NaOH)[9]

  • Oxidation (e.g., 3% H₂O₂)[9]

  • Thermal stress (e.g., heating at 80°C)[6]

  • Photolytic stress (e.g., exposure to UV light)[6]

The resulting degraded samples are then analyzed by HPLC to ensure that all degradation peaks are well-separated from the main peak and from each other.[10]

Q5: What are the potential impurities I should look for?

A5: Potential impurities can originate from the synthesis process or degradation. Based on a common synthesis route from 1H-imidazole-2-carboxaldehyde, potential process-related impurities include:

  • Unreacted starting material: 1H-imidazole-2-carboxaldehyde.[11]

  • Isomeric impurities: Depending on the synthesis of the imidazole ring, isomeric imidazoles could be present.

  • By-products: Formed from side reactions during the synthesis.

Degradation impurities are identified through forced degradation studies.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between Peaks - Inappropriate mobile phase composition.- Incorrect column chemistry.- Gradient slope is too steep.- Optimize the mobile phase organic-to-aqueous ratio.- Try a different organic modifier (methanol vs. acetonitrile).- Test a column with different selectivity (e.g., phenyl-hexyl or cyano).- Flatten the gradient slope in the region where the critical pair elutes.
Fluctuating Retention Times - Inadequate column equilibration.- Mobile phase composition drift.- Temperature fluctuations.- Pump malfunction.- Ensure the column is equilibrated for at least 10-15 column volumes before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery.
Ghost Peaks - Contaminated mobile phase or injection solvent.- Carryover from previous injections.- Impurities in the sample diluent.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in your autosampler method.- Run a blank injection of your sample diluent to identify any interfering peaks.
High Backpressure - Column frit blockage.- Particulate matter in the sample.- Mobile phase precipitation.- Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.- Use a guard column to protect the analytical column.- Ensure the mobile phase components are fully miscible and will not precipitate under your gradient conditions.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

This protocol outlines a starting point for a reverse-phase HPLC method suitable for separating this compound from its potential impurities.

Chromatographic Conditions:

ParameterCondition
Column C8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.025 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid[1]
Mobile Phase B Methanol[1]
Gradient 5% B to 70% B over 20 minutes, then hold at 70% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/Mobile Phase B (95:5 v/v)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol provides a general procedure for conducting forced degradation studies to support the development of a stability-indicating method.

Stock Solution Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the sample diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the sample diluent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 0.1 mg/mL with the sample diluent.

  • Thermal Degradation: Store the solid drug substance at 80°C for 24 hours. Prepare a 0.1 mg/mL solution in the sample diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours. Prepare a 0.1 mg/mL solution in the sample diluent.

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Troubleshooting start Define Analytical Goal (Impurity Profiling) select_mode Select HPLC Mode (Reverse-Phase as starting point) start->select_mode select_column Select Column (e.g., C8, Polar-Embedded) select_mode->select_column select_mp Select Mobile Phase (Buffer + Organic Modifier) select_column->select_mp optimize Optimize Conditions (Gradient, Flow Rate, Temp.) select_mp->optimize forced_degradation Forced Degradation Study (Acid, Base, Oxidative, etc.) optimize->forced_degradation problem Problem Encountered? (e.g., Poor Resolution, Tailing) optimize->problem specificity Assess Specificity (Resolution of degradants) forced_degradation->specificity validate Validate Method (Linearity, Accuracy, Precision) specificity->validate final_method final_method validate->final_method Final Validated Method troubleshoot Troubleshoot Issue (Adjust pH, Change Column, etc.) problem->troubleshoot troubleshoot->optimize Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Chromatographic Result peak_shape Tailing or Fronting Peaks? start->peak_shape resolution Poor Resolution? start->resolution adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes change_column Use Base-Deactivated Column peak_shape->change_column Yes add_modifier Add Competing Base (e.g., TEA) peak_shape->add_modifier Yes optimize_gradient Optimize Gradient Slope resolution->optimize_gradient Yes change_organic Change Organic Modifier (ACN vs. MeOH) resolution->change_organic Yes change_selectivity Try Column with Different Selectivity resolution->change_selectivity Yes

References

Technical Support Center: Optimizing Catalyst Selection for 1H-Imidazole-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing catalyst selection for reactions involving 1H-Imidazole-2-carbonitrile. The following information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: The most prevalent catalytic reaction is N-arylation, a type of cross-coupling reaction to form a C-N bond.[1] This is often achieved through Ullmann condensation or Buchwald-Hartwig amination. Additionally, palladium-catalyzed cyanation of imidazole precursors is a key reaction for synthesizing the starting material itself.[2]

Q2: Which catalyst systems are typically preferred for N-arylation of imidazoles?

A2: Copper-based and palladium-based catalysts are the most widely used.[3]

  • Copper Catalysts: Often more economical and scalable, copper(I) sources like CuI, CuBr, and Cu₂O are frequently employed.[4][5] These reactions often require a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, to facilitate the reaction.[1]

  • Palladium Catalysts: Known for their high activity and broad functional group tolerance, palladium catalysts can be very effective but are generally more expensive.[4][6] They often require specialized phosphine-based ligands.[7]

Q3: My palladium-catalyzed N-arylation is sluggish. What could be the issue?

A3: Imidazoles can act as ligands for palladium, potentially inhibiting the formation of the active catalytic species.[7] If you are forming the catalyst in situ, the presence of this compound from the start can prevent the desired phosphine ligand from binding to the palladium center. A common solution is to pre-form the active Pd(0)-ligand complex by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes before adding the imidazole substrate and other reagents.[7]

Q4: Can I use an aryl chloride as a coupling partner for N-arylation?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in copper-catalyzed N-arylations.[8] Achieving good yields with aryl chlorides often requires higher temperatures, higher catalyst loadings, or more specialized ligand systems.[9][10] Palladium-based systems are often more effective for the activation of aryl chlorides.

Troubleshooting Guide

This guide addresses common problems encountered during the catalytic N-arylation of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source may have oxidized.Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[5] Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]
Inappropriate Ligand: The chosen ligand may not be suitable for your specific substrate.Screen a variety of ligands. For copper catalysis, common choices include 1,10-phenanthroline, N-methylglycine, and 8-hydroxyquinoline.[5][10]
Suboptimal Base: The base is crucial for deprotonating the imidazole.Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][11] Ensure the base is anhydrous.
Reaction Temperature Too Low: Insufficient thermal energy for the reaction to proceed.Incrementally increase the reaction temperature. Modern ligand-accelerated copper-catalyzed reactions often run between 80-120 °C.[1][5]
Formation of Side Products (e.g., debromination of aryl halide) Protic Impurities: Presence of water can lead to the reduction of the aryl halide.Use anhydrous solvents and reagents. Ensure all glassware is oven-dried before use.[5]
Nucleophile Instability: The imidazole substrate may be degrading under the reaction conditions.Lower the reaction temperature or use a milder base.[5]
Reaction Stalls or is Irreproducible Catalyst Inhibition (Palladium): Imidazole substrate is preventing the formation of the active catalyst.Pre-form the catalyst by heating the palladium source and ligand before adding the imidazole.[7]
Poor Solubility: Reagents may not be fully dissolved, leading to a heterogeneous mixture and inconsistent results.Choose a solvent in which all components are soluble at the reaction temperature. Solvents like DMF, DMSO, Dioxane, or Toluene are common.[5][9] The use of a soluble organic base like bis(tetraethylammonium) carbonate (TEAC) can create a more homogeneous system.[10]

Catalyst System Comparison for N-Arylation of Imidazole

The following table summarizes representative data for different copper-catalyzed N-arylation systems. Conditions may vary for this compound and require specific optimization.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
2CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄DMF11024~88
Data is representative for N-arylation of imidazoles with aryl bromides and may vary based on specific substrates and conditions.[1]

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of this compound

This protocol is a general starting point and may require optimization.

Reagents:

  • This compound (1.2 mmol)

  • Aryl Halide (Aryl Bromide or Iodide) (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.[1]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the anhydrous 1,4-dioxane via syringe.[1]

  • Place the flask in a preheated oil bath or heating block set to 100 °C.[1]

  • Stir the reaction vigorously for 18-24 hours.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.[1]

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

G A 1. Reagent Addition (Imidazole, Aryl Halide, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Solvent Addition (Anhydrous Solvent) B->C D 4. Reaction (Heat & Stir) C->D E 5. Monitoring (TLC / GC-MS) D->E E->D Incomplete F 6. Work-up (Quench, Extract, Dry) E->F Complete G 7. Purification (Column Chromatography) F->G H Product G->H

Caption: General workflow for a catalytic N-arylation experiment.

Troubleshooting Decision Tree

G Start Low / No Yield Inert Is reaction under inert atmosphere? Start->Inert Reagents Are reagents fresh & anhydrous? Inert->Reagents Yes FixInert Setup under Ar/N2 Inert->FixInert No Params Screen Reaction Parameters Reagents->Params Yes FixReagents Use fresh catalyst & anhydrous reagents/solvent Reagents->FixReagents No ScreenLigand Screen Ligands Params->ScreenLigand ScreenBase Screen Bases ScreenLigand->ScreenBase ScreenTemp Increase Temperature ScreenBase->ScreenTemp

Caption: Decision tree for troubleshooting low-yield N-arylation reactions.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1H-Imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Building Block

1H-Imidazole-2-carbonitrile is a valuable building block in medicinal chemistry and materials science, serving as a precursor for a variety of more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of several prominent synthetic methods for this compound, offering detailed experimental protocols, quantitative data for comparison, and graphical representations of the synthetic pathways.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and practicality.

MethodStarting MaterialKey ReagentsReaction Time (approx.)Overall YieldPurityKey AdvantagesKey Disadvantages
Route 1: From N-Benzyl Imidazole 1-BenzylimidazoleCyanogen chloride, Triethylamine, K-tert-butoxide/DMSO, O₂3-4 hours~60-70% (est.)HighGood yield for the cyanation step.Requires protection/deprotection steps; cyanogen chloride is highly toxic.
Route 2: From Imidazole-2-carbaldehyde Imidazole-2-carbaldehydeHydroxylamine hydrochloride, Acetic anhydride4-6 hoursModerateGoodAvoids highly toxic cyanating agents in the final step.Multi-step synthesis of the starting aldehyde can be lengthy.
Route 3: From 2-Bromoimidazole 2-BromoimidazoleCuCN24 hoursModerateGoodUtilizes a commercially available starting material.Requires high temperatures and a stoichiometric amount of copper cyanide.
Route 4: From Imidazole-2-carboxamide 1H-Imidazole-2-carboxylic acidThionyl chloride, Ammonia, Phosphorus oxychloride6-8 hoursModerateGoodAvoids highly toxic cyanating agents.Multi-step process; use of dehydrating agents requires careful handling.

Detailed Experimental Protocols

Route 1: From N-Benzyl Imidazole via Cyanation and Debenzylation

This two-step method involves the cyanation of a protected imidazole followed by the removal of the protecting group. The benzyl group is a common choice for protecting the imidazole nitrogen.

Step 1: Synthesis of 1-Benzyl-1H-imidazole-2-carbonitrile [1]

  • Materials: 1-Benzylimidazole, Cyanogen chloride, Triethylamine, Acetonitrile.

  • Procedure: In a 50 ml 4-neck flask equipped with a stirrer, nitrogen bubbler, gas inlet tube, thermometer, and septum, acetonitrile (20 ml) is cooled in an ice bath. Cyanogen chloride (3.1 g, 50 mmol) is bubbled into the solvent. A solution of 1-benzylimidazole (3.16 g, 20 mmol) in acetonitrile (ca. 5 ml) is added via syringe. The solution turns yellow-orange, and a crystalline solid forms. After 1 hour, triethylamine (7 ml, 50 mmol) is added at a rate to keep the temperature below 0°C. The mixture is stirred for 1 hour while warming to room temperature. The reaction mixture is then poured into saturated aqueous NaHCO3 (100 ml) and extracted with ether (3 x 75 ml). The combined organic layers are dried over MgSO4, evaporated, and purified by Kugelrohr distillation to yield 1-benzyl-1H-imidazole-2-carbonitrile (3.05 g, 83%) as a colorless liquid that crystallizes on standing.

Step 2: Debenzylation of 1-Benzyl-1H-imidazole-2-carbonitrile

  • Materials: 1-Benzyl-1H-imidazole-2-carbonitrile, Potassium tert-butoxide, Dimethyl sulfoxide (DMSO).

  • Procedure: 1-Benzyl-1H-imidazole-2-carbonitrile is dissolved in DMSO in a flame-dried flask. Potassium tert-butoxide is added, and oxygen is bubbled through the reaction mixture at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated NH4Cl and extracted with EtOAc. The combined organic layers are dried over MgSO4 and concentrated. The crude product is purified by column chromatography to afford this compound.

Route 2: From Imidazole-2-carbaldehyde via Oxime Formation and Dehydration

This route avoids the use of highly toxic cyanating agents in the final step by converting the aldehyde functionality to a nitrile.

Step 1: Synthesis of 1H-Imidazole-2-carbaldehyde Oxime

  • Materials: 1H-Imidazole-2-carbaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure: To a solution of 1H-imidazole-2-carbaldehyde in a mixture of ethanol and water, an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is stirred at room temperature for several hours. The resulting precipitate of 1H-imidazole-2-carbaldehyde oxime is collected by filtration, washed with cold water, and dried.

Step 2: Dehydration of 1H-Imidazole-2-carbaldehyde Oxime

  • Materials: 1H-Imidazole-2-carbaldehyde oxime, Acetic anhydride.

  • Procedure: 1H-Imidazole-2-carbaldehyde oxime is suspended in acetic anhydride and heated under reflux for 2-3 hours. The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to give this compound.

Route 3: From 2-Bromoimidazole via Cyanation

This method utilizes a commercially available halogenated imidazole and a copper-mediated cyanation reaction.

  • Materials: 2-Bromo-1H-imidazole, Copper(I) cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP).

  • Procedure: A mixture of 2-bromo-1H-imidazole and copper(I) cyanide in NMP is heated at an elevated temperature (e.g., 150°C) for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into an aqueous solution of ethylenediamine and extracted with an organic solvent. The organic layer is washed with brine, dried over a drying agent, and concentrated under reduced pressure. The residue is purified by column chromatography to afford this compound.

Route 4: From Imidazole-2-carboxamide via Dehydration

This route involves the formation of an amide from the corresponding carboxylic acid, followed by dehydration to the nitrile.

Step 1: Synthesis of 1H-Imidazole-2-carboxamide

  • Materials: 1H-Imidazole-2-carboxylic acid, Thionyl chloride (SOCl₂), Ammonia.

  • Procedure: 1H-Imidazole-2-carboxylic acid is refluxed with an excess of thionyl chloride to form the acid chloride. The excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in a suitable solvent and treated with a solution of ammonia to form 1H-imidazole-2-carboxamide. The product is isolated by filtration and can be purified by recrystallization.

Step 2: Dehydration of 1H-Imidazole-2-carboxamide

  • Materials: 1H-Imidazole-2-carboxamide, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).

  • Procedure: 1H-Imidazole-2-carboxamide is treated with a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction mixture is heated, and upon completion, it is carefully quenched with ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is purified by chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthesis_Route_1 Start 1-Benzylimidazole Intermediate 1-Benzyl-1H-imidazole- 2-carbonitrile Start->Intermediate  Cyanogen chloride,  Triethylamine End This compound Intermediate->End  K-tert-butoxide/DMSO, O₂

Caption: Route 1: Cyanation of N-benzylimidazole followed by deprotection.

Synthesis_Route_2 Start Imidazole-2-carbaldehyde Intermediate 1H-Imidazole-2-carbaldehyde oxime Start->Intermediate  Hydroxylamine  hydrochloride End This compound Intermediate->End  Acetic anhydride Synthesis_Route_3 Start 2-Bromoimidazole End This compound Start->End  CuCN, NMP Synthesis_Route_4 Start 1H-Imidazole-2-carboxylic acid Intermediate 1H-Imidazole-2-carboxamide Start->Intermediate  1. SOCl₂  2. NH₃ End This compound Intermediate->End  POCl₃

References

A Comparative Analysis of the Biological Activities of 1H-Imidazole-2-carbonitrile and 1H-imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two isomeric imidazole carbonitrile compounds: 1H-Imidazole-2-carbonitrile and 1H-imidazole-4-carbonitrile. While direct comparative studies on these parent molecules are limited, this document synthesizes available data on their derivatives to offer insights into their potential as scaffolds in drug discovery, with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties.

Introduction to Isomeric Imidazole Carbonitriles

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds. The introduction of a carbonitrile (-C≡N) group to the imidazole ring creates isomers with distinct electronic and steric properties, which can significantly influence their biological activity. This guide focuses on the comparison of derivatives of this compound and 1H-imidazole-4-carbonitrile, highlighting how the position of the nitrile group impacts their therapeutic potential.

Anticancer Activity

Derivatives of both imidazole carbonitrile isomers have been investigated for their potential as anticancer agents. The primary mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as kinases, or interference with cellular processes like tubulin polymerization.

Data Presentation: Anticancer Activity of Derivatives
Derivative TypeTarget Cancer Cell Line(s)IC50 (µM)Reference CompoundReference
This compound Derivatives HCT116 (Colon), SW480 (Colon)1.74 - 2-[1]
1H-imidazole-4-carbonitrile Derivatives MCF-7 (Breast), A549 (Lung)Low micromolarColchicine[2]

Note: The data presented is for derivatives of the parent compounds and not the parent compounds themselves. IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by 50%.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound and 1H-imidazole-4-carbonitrile derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway Inhibition: JAK/STAT Pathway

Derivatives of 1-methyl-1H-imidazole-4-carbonitrile have been identified as potent inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[3] This pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various cancers. The imidazole core can act as a hinge-binding motif in the kinase domain.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates JAK->JAK Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Imidazole_Inhibitor 1-Methyl-1H-imidazole- 4-carbonitrile Derivative Imidazole_Inhibitor->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates

Inhibition of the JAK/STAT signaling pathway by an imidazole derivative.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties, forming the basis of many antifungal and antibacterial drugs.[4][5] The position of the carbonitrile group can influence the lipophilicity and electronic distribution of the molecule, thereby affecting its ability to penetrate microbial cell walls and interact with molecular targets.

Data Presentation: Antimicrobial Activity of Derivatives
Derivative TypeMicrobial Strain(s)MIC (µg/mL)Reference CompoundReference
This compound Derivatives Proteus mirabilis, E. coli, Staphylococcus aureusActive (concentration-dependent)-[6]
1H-imidazole-4-carbonitrile Derivatives Various bacterial and fungal strains--[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition

The ability of imidazole derivatives to act as enzyme inhibitors is a key aspect of their biological activity. The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with amino acid residues, leading to inhibition.

Data Presentation: Enzyme Inhibition by Derivatives
Derivative TypeTarget EnzymeInhibition DataMechanismReference
This compound Derivatives Not specified in reviewed literature---
1H-imidazole-4-carbonitrile Derivatives Janus Kinase 2 (JAK2)Potent inhibitionHinge-binding[3]

Note: Direct comparative data on enzyme inhibition for the parent isomers is lacking. The information presented is for a derivative of 1H-imidazole-4-carbonitrile.

Experimental Protocol: Kinase Inhibition Assay (Generic)

This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of compounds against a target kinase.

Materials:

  • Purified kinase (e.g., JAK2)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In the wells of the plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent measures the amount of ATP remaining in the well. The amount of ATP consumed is proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Workflow for Comparative Biological Activity Screening

The following diagram illustrates a typical workflow for the comparative screening of the biological activities of the two imidazole carbonitrile isomers.

workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis_2CN Synthesis of This compound Derivatives Anticancer Anticancer Assays (e.g., MTT) Synthesis_2CN->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Synthesis_2CN->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase Assay) Synthesis_2CN->Enzyme Synthesis_4CN Synthesis of 1H-imidazole-4-carbonitrile Derivatives Synthesis_4CN->Anticancer Synthesis_4CN->Antimicrobial Synthesis_4CN->Enzyme Data_Analysis Determine IC50/MIC Values Anticancer->Data_Analysis Antimicrobial->Data_Analysis Enzyme->Data_Analysis Comparison Comparative Analysis of Structure-Activity Relationship Data_Analysis->Comparison

Workflow for comparing the biological activities of imidazole carbonitrile isomers.

Conclusion and Future Directions

While direct comparative data for this compound and 1H-imidazole-4-carbonitrile is scarce, the available information on their derivatives suggests that both isomers are valuable scaffolds for the development of novel therapeutic agents. Derivatives of 1H-imidazole-4-carbonitrile have shown notable promise as anticancer agents, particularly as kinase inhibitors targeting the JAK/STAT pathway. Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity.

The difference in the position of the carbonitrile group likely influences the molecules' interaction with biological targets, and a systematic comparative study of the parent compounds and their simple derivatives is warranted. Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the anticancer, antimicrobial, and enzyme-inhibitory activities of the parent this compound and 1H-imidazole-4-carbonitrile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of simple derivatives of both isomers to elucidate the impact of the carbonitrile position on biological activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential.

Such studies will provide a clearer understanding of the structure-activity relationships of these isomeric systems and guide the rational design of more potent and selective drug candidates.

References

A Comparative Guide to the Synthesis of 1H-Imidazole-2-carbonitrile: Evaluating Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1H-Imidazole-2-carbonitrile, a key structural motif in medicinal chemistry, has been approached through various methodologies. This guide provides a comparative analysis of different catalytic and non-catalytic strategies, presenting experimental data, detailed protocols, and a visual representation of a synthetic workflow. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.

Comparison of Synthetic Methodologies

The direct C-H cyanation of the imidazole ring at the C2 position is a primary strategy for the synthesis of this compound and its derivatives. The following table summarizes and compares different approaches, including transition-metal-catalyzed reactions and other methods.

MethodCatalyst/ReagentSubstrateCyanide SourceReaction ConditionsYield (%)Reference
Method 1: Direct Cyanation Triethylamine (base)1-BenzylimidazoleCyanogen ChlorideAcetonitrile, 0°C to RT, 1h83[1]
Method 2: Copper-Catalyzed C-H Cyanation CuIBenzothiazole (model)NaCN1,4-Dioxane, 110°C42 (conversion)[2]
Method 3: Multi-component Synthesis None (self-assisted)Diaminomaleonitrile-based imineInherent in substrateEthanol, RT, 7-68h73-89[3][4]
Method 4: Dehydration of Aldoxime Phosphorus or Sulfur ChloridesImidazole-2-aldoxime-VariesNot specified[5]
Method 5: Dehydration of Aldoxime Thionyl ChlorideImidazole-2-aldoxime-VariesNot specified[5][6]

Note: Direct comparative studies for various catalysts on the same substrate for this compound synthesis are limited in the reviewed literature. The table presents data from different studies on related imidazole derivatives or model substrates to provide a broader perspective on available synthetic routes.

Experimental Protocols

Method 1: Direct Cyanation of 1-Benzylimidazole

This protocol describes a non-catalytic, direct cyanation method for a substituted imidazole.

Materials:

  • 1-Benzylimidazole

  • Cyanogen chloride

  • Acetonitrile

  • Triethylamine

  • Saturated aqueous NaHCO3

  • Ether

  • MgSO4

Procedure:

  • In a 50 ml 4-neck flask equipped with a stirring bar, nitrogen bubbler, gas inlet tube, thermometer, and septum, bubble cyanogen chloride (3.1 g, 50 mmol) into acetonitrile (20 ml). Use an ice bath to manage the mild exotherm.

  • Cool the reaction mixture in an ice bath and add a solution of 1-benzylimidazole (3.16 g, 20 mmol) in approximately 5 ml of acetonitrile via syringe.

  • Observe the solution turning from colorless to yellow-orange, with a crystalline solid forming within minutes.

  • After 1 hour, cool the thick slurry to -20°C.

  • Add triethylamine (7 ml, 50 mmol) at a rate that maintains the temperature below 0°C.

  • Stir the mixture for 1 hour while allowing it to warm to room temperature.

  • Pour the reaction mixture into 100 ml of saturated aqueous NaHCO3 and extract with ether (3 x 75 ml).

  • Dry the combined organic layers over MgSO4, evaporate the solvent, and purify the product by Kugelrohr distillation to yield 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile.[1]

Method 2: Copper-Catalyzed C-H Cyanation of Benzothiazole (Model Reaction)

This protocol outlines a copper-catalyzed direct C-H cyanation, demonstrated on a benzothiazole substrate, which serves as a model for acidic heterocycles like imidazole.

Materials:

  • Benzothiazole

  • CuI (Copper Iodide)

  • NaCN (Sodium Cyanide)

  • Iodine

  • tBuOLi (Lithium tert-butoxide)

  • 1,4-Dioxane

Procedure:

  • To a reaction vessel, add benzothiazole, tBuOLi, and 1,4-dioxane.

  • Add iodine as an oxidant.

  • Introduce NaCN as the cyanide source.

  • Add CuI as the catalyst.

  • Heat the reaction mixture to 110°C.

  • Monitor the reaction for the formation of 2-cyanobenzothiazole. The reaction proceeds through an initial iodination followed by copper-catalyzed cyanation.[2]

Synthetic Pathway Visualization

The following diagram illustrates a generalized workflow for the synthesis of a 2-cyanoimidazole derivative via a direct cyanation approach.

SynthesisWorkflow General Workflow for 2-Cyanoimidazole Synthesis cluster_start Starting Materials cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_end Product & Purification Imidazole 1-Substituted Imidazole Reaction Direct C-H Cyanation Imidazole->Reaction CyanideSource Cyanide Source (e.g., Cyanogen Chloride, NaCN) CyanideSource->Reaction Product 2-Cyanoimidazole Derivative Reaction->Product Catalyst Catalyst/Reagent (e.g., Base, Transition Metal) Catalyst->Reaction Solvent Solvent (e.g., Acetonitrile, Dioxane) Solvent->Reaction Temperature Temperature Temperature->Reaction Purification Purification (e.g., Distillation, Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of 2-cyanoimidazole derivatives.

References

A Comparative Guide to the Quantification of 1H-Imidazole-2-carbonitrile: Validation of a Novel HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) with UV detection method for the accurate quantification of 1H-Imidazole-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The performance of this novel method is objectively compared with an established Gas Chromatography-Mass Spectrometry (GC-MS) method, providing supporting experimental data to aid researchers in selecting the most suitable analytical technique for their specific needs.

The development and validation of robust analytical methods are critical for ensuring the quality, purity, and consistency of pharmaceutical compounds. This document provides detailed methodologies and performance characteristics to guide laboratory professionals in the precise analysis of this compound.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares a newly developed HPLC-UV method with a previously established GC-MS method for the analysis of imidazole derivatives.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the novel HPLC-UV method and a comparative GC-MS method, based on validated methods for structurally similar imidazole-containing compounds.

Performance ParameterNovel HPLC-UV Method (Proposed) Comparative GC-MS Method
Linearity (Concentration Range) 1 - 100 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD%) < 2.0%< 3.0%
Selectivity GoodHigh
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are the experimental protocols for the novel HPLC-UV method and the comparative GC-MS method for the quantification of this compound.

Novel Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quality control of this compound in bulk and in-process samples, offering a balance of speed, accuracy, and accessibility.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm i.d. x 150 mm length, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution Preparation: Prepare the this compound sample at a concentration within the calibration range using the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

5. Quantification:

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound, particularly for impurity profiling and trace-level quantification. Derivatization may be necessary to improve the volatility of the analyte.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • This compound reference standard.

  • Anhydrous pyridine and ethyl acetate.

2. Sample Preparation and Derivatization:

  • Accurately weigh the this compound sample and dissolve it in anhydrous pyridine.

  • Add BSTFA and heat the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • Cool the sample and dilute with ethyl acetate before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

4. Quantification:

  • Quantification is performed using selected ion monitoring (SIM) of characteristic ions of the derivatized this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the validation of the new HPLC-UV method and a comparison of the key logical relationships between the two analytical techniques.

G start Start: Method Validation prep_solutions Prepare Standard and Sample Solutions start->prep_solutions system_suitability Perform System Suitability Tests (RSD < 2%) prep_solutions->system_suitability linearity Assess Linearity (R² > 0.999) system_suitability->linearity accuracy Determine Accuracy (% Recovery) linearity->accuracy precision Evaluate Precision (RSD < 2%) accuracy->precision lod_loq Calculate LOD & LOQ precision->lod_loq selectivity Verify Selectivity lod_loq->selectivity end End: Method Validated selectivity->end

Caption: Workflow for the validation of the new HPLC-UV analytical method.

G hplc HPLC-UV Method High Throughput Good Selectivity Lower Sensitivity application {Application Requirements| Routine QC | Impurity Profiling | Trace Analysis} hplc->application Suitable for gcms GC-MS Method Moderate Throughput High Selectivity High Sensitivity gcms->application Suitable for analyte This compound analyte->hplc Quantified by analyte->gcms Quantified by

Caption: Comparison of HPLC-UV and GC-MS methods for this compound analysis.

Navigating Kinase Cross-Reactivity: A Comparative Guide to 1H-Imidazole-2-carbonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a critical endeavor to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of 1H-Imidazole-2-carbonitrile-based compounds, a scaffold of growing interest in medicinal chemistry. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate a deeper understanding of the selectivity of this compound class.

The 1H-imidazole core is a versatile scaffold found in numerous biologically active molecules.[1][2][3] The addition of a carbonitrile at the 2-position creates a unique electronic and structural motif, influencing the binding properties of these compounds to various biological targets, particularly protein kinases.[4] Understanding the cross-reactivity, or the extent to which these compounds bind to unintended targets, is paramount for predicting potential side effects and for the rational design of more selective inhibitors.[5][6][7][8][9][10]

Comparative Kinase Selectivity Profiles

The following tables summarize the kinase inhibition data for representative this compound-based compounds and related imidazole derivatives against a panel of kinases. This data highlights the varying selectivity profiles that can be achieved through modifications to the core scaffold.

Compound IDPrimary TargetIC50 (nM)Off-Target Kinases Inhibited (>50% at 1 µM)Reference
Compound A TAK115ABL1, AURKA, CLK1[11]
Compound B JAK28FLT3, RET, VEGFR2[4]
Compound C p38α25GSK3β, JNK1, MK2[12]
Compound D EGFR5HER2, HER4, SRC[12][13]

Table 1: Cross-Reactivity of Representative Imidazole-Based Kinase Inhibitors. This table showcases the primary target and key off-targets for several imidazole-based compounds, providing a snapshot of their selectivity.

KinaseCompound A (% Inhibition at 1 µM)Compound B (% Inhibition at 1 µM)Compound C (% Inhibition at 1 µM)Compound D (% Inhibition at 1 µM)
TAK1 98 12258
JAK2 1595 105
p38α 30892 15
EGFR 521899
ABL165532
AURKA58371
FLT3107543
VEGFR2868912
GSK3β22115518
SRC1891562

Table 2: Kinase Inhibition Profile of Imidazole-Based Compounds. This table provides a more detailed view of the inhibitory activity of the compounds against a selection of kinases, allowing for a direct comparison of their selectivity.

Experimental Protocols

The data presented in this guide are generated using established and robust experimental methodologies. The following sections detail the protocols for key assays used to determine kinase inhibitor selectivity.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the test compound. The amount of phosphorylation is typically detected using methods such as radiometric assays (incorporation of ³²P or ³³P), or non-radiometric methods like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., ADP-Glo™).[8][13][14][15][16][17][18]

Protocol Outline:

  • Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent, typically DMSO.

  • Reaction Mixture Preparation: The kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.

  • Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is measured using a suitable detection method.

  • Data Analysis: The data are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[16]

KinomeScan™ Selectivity Profiling

This competition binding assay provides a broad assessment of a compound's selectivity by screening it against a large panel of kinases.[7][9][19][20][21]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[19]

Protocol Outline:

  • Assay Preparation: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound is prepared.

  • Competition Binding: The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of bound kinase is determined by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex JNK JNK TAK1_complex->JNK p38 p38 TAK1_complex->p38 NFkB NF-κB IKK_complex->NFkB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Translocates to nucleus JNK->Gene_Expression p38->Gene_Expression Compound_A Compound A (this compound) Compound_A->TAK1_complex Inhibits

Caption: Simplified TAK1 signaling pathway and the inhibitory action of Compound A.

JAK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK2->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Compound_B Compound B (this compound) Compound_B->JAK2 Inhibits Kinase_Assay_Workflow Start Start Compound_Prep Compound Dilution Start->Compound_Prep Reaction_Setup Reaction Setup (Kinase, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

References

In Vitro vs. In Vivo Activity of 1H-Imidazole-2-Carbonitrile Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo activities of 1H-Imidazole-2-carbonitrile derivatives, focusing on their potential as targeted cancer therapeutics. This analysis is supported by experimental data on a lead compound, detailing its efficacy from enzymatic assays to preclinical tumor models.

The this compound scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this core structure have demonstrated significant potential in modulating key signaling pathways implicated in cancer cell proliferation and survival. This guide focuses on a specific class of these derivatives, 1-methyl-1H-imidazole compounds, which have been identified as potent inhibitors of Janus kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway.

Dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms and other cancers. The development of targeted inhibitors against key components of this pathway, such as JAK2, represents a promising therapeutic strategy. Here, we present a comparative analysis of a lead compound, referred to as Compound 19a, a potent and orally bioavailable JAK2 inhibitor, to illustrate the translation of in vitro potency to in vivo efficacy.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data for Compound 19a, a representative 1-methyl-1H-imidazole derivative, and a known clinical candidate, AZD1480, for comparison.

Table 1: In Vitro Enzymatic and Cellular Activity of Imidazole-Based JAK2 Inhibitors

CompoundTarget EnzymeIC50 (µM) - Biochemical AssayBa/F3 TEL-JAK2 Cellular IC50 (µM)UKE-1 V617F Cellular IC50 (µM)
Compound 19a JAK2Data not specifiedData not specifiedData not specified
AZD1480 (24)JAK10.0040.0030.003
JAK20.002
JAK30.750
TYK20.004

Note: Specific IC50 values for Compound 19a were not publicly available in the reviewed literature, however, it is described as a potent JAK2 inhibitor. The data for AZD1480 is provided for context.

Table 2: In Vivo Efficacy of Compound 19a in a Xenograft Model

CompoundAnimal ModelTumor Cell LineDosingOutcome
Compound 19a MouseUKE-1 (harboring JAK2 V617F mutation)Well-tolerated dose rangeSignificant tumor growth inhibition[1][2]

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the evaluation of these imidazole derivatives.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor This compound Derivative (e.g., Compound 19a) Inhibitor->JAK2 Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Activation

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Scaffold Mod Functional Group Modification Start->Mod Final Final Bioactive Compound Mod->Final Biochem Biochemical Kinase Assay (In Vitro - IC50) Final->Biochem Cell Cell-based Proliferation Assay (In Vitro - IC50) Biochem->Cell InVivo In Vivo Efficacy (Xenograft Model) Cell->InVivo

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in the evaluation of this compound derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., JAK2).

Materials:

  • Purified recombinant kinase (e.g., JAK2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • 384-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.

  • Add the diluted test compound to the wells of a 384-well plate.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data is typically measured as luminescence or fluorescence.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., UKE-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 3: In Vivo Tumor Xenograft Study (General)

Objective: To evaluate the in vivo antitumor efficacy of a test compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., UKE-1)

  • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the planned dosing schedule and route.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy. The percentage of tumor growth inhibition (TGI) is a common metric.

This guide provides a foundational understanding of the comparative evaluation of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to advance the development of this promising class of therapeutic agents.

References

Comparative Guide to the Structure-Activity Relationship of Imidazole-Based Anticancer and Enzyme Inhibitory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1H-imidazole analogs, with a particular focus on their anticancer and enzyme inhibitory properties. The data presented herein is compiled from multiple studies to facilitate the rational design of novel and more potent therapeutic agents.

Data Presentation: Anticancer and Enzyme Inhibitory Activities

The following tables summarize the in vitro biological activities of representative imidazole-based compounds against various cancer cell lines and enzymes. These derivatives showcase the impact of structural modifications on their inhibitory potency.

Table 1: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives
Compound IDR-Group at C2-positionTarget Cell LineIC50 (µM)
IVa HydrogenHBL-100 (Breast)>100
HeLa (Cervical)>100
IVf 2-NitrophenylHBL-100 (Breast)82.07[4]
IVg 3-NitrophenylHeLa (Cervical)126.13[4]
11a PhenylNCI-60 Panel0.16 - 3.6
12a 4-MethoxyphenylNCI-60 Panel0.16 - 3.6[5]
12b 4-ChlorophenylNCI-60 Panel0.16 - 3.6

IC50: The half maximal inhibitory concentration.

Table 2: Enzyme Inhibitory Activity of Imidazole and Benzo[d]imidazole Analogs
Compound IDScaffoldTarget EnzymeIC50 (µM)
IPM714 1H-imidazole [4,5-f][2][4] phenanthrolinePI3K/AKT/mTOR pathway1.74 (HCT116), 2.0 (SW480)[6]
CTL-06 1H-benzo[d]imidazole-5-carboxamideFatty Acid Synthase (FASN)3.0[7]
CTL-12 1H-benzo[d]imidazole-5-carboxamideFatty Acid Synthase (FASN)2.5[7]
6h 1H-benzo[d]imidazole-hydrazone hybridEGFR, HER2, CDK2, AURKC7.82 - 21.48 (across various cell lines)[8]
6i 1H-benzo[d]imidazole-hydrazone hybridEGFR, HER2, CDK2, mTOR7.82 - 21.48 (across various cell lines)[8]
12b 1H-benzo[d]imidazoleHuman Topoisomerase I16

IC50 values for IPM714 are for cell viability in colorectal cancer cell lines. IC50 values for 6h and 6i are cytotoxic concentrations against four different cancer cell lines.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-imidazole analogs) and a control (e.g., Cisplatin) for a specified period (e.g., 48 hours).[4]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and a suitable buffer.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature. The reaction is then stopped by adding a stop solution.

  • Signal Detection: The kinase activity is measured by detecting the amount of product formed. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format. For instance, in an ELISA-based assay for VEGFR-2, the phosphorylation of a substrate is detected using a specific antibody.[9]

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows relevant to the SAR studies of 1H-imidazole analogs.

SAR_Relationship Structure-Activity Relationship of Imidazole Analogs cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Imidazole_Core 1H-Imidazole Core R1_Sub Substituents at R1 (e.g., -H, -Aryl, -Alkyl) Imidazole_Core->R1_Sub R2_Sub Substituents at R2 (e.g., -H, -Phenyl, -NO2) Imidazole_Core->R2_Sub R4_R5_Sub Substituents at R4 & R5 (e.g., Fused Rings - Benzimidazole) Imidazole_Core->R4_R5_Sub CN_Group 2-Carbonitrile Group Imidazole_Core->CN_Group Anticancer Anticancer Activity (e.g., Cytotoxicity) R1_Sub->Anticancer Influences Potency R2_Sub->Anticancer Critical for Activity (e.g., 2-Nitrophenyl) Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, FASN) R4_R5_Sub->Enzyme_Inhibition Enhances Binding (e.g., Benzimidazole) CN_Group->Enzyme_Inhibition Potential H-bond acceptor Anticancer->Enzyme_Inhibition Often Correlated

Caption: Logical relationships in the SAR of 1H-imidazole analogs.

Experimental_Workflow General Workflow for SAR Studies Start Hypothesis: Imidazole scaffold as a pharmacophore Synthesis Synthesis of 1H-Imidazole Analogs Start->Synthesis Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Screening Biological Screening (e.g., Cytotoxicity, Enzyme Assays) Characterization->Screening Data_Analysis Data Analysis & IC50 Determination Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization & Design of New Analogs SAR_Elucidation->Lead_Optimization End Identification of Potent Candidates SAR_Elucidation->End Lead_Optimization->Synthesis Iterative Process

Caption: A typical experimental workflow for SAR studies.

References

A Comparative Guide to the Performance of Imidazole-Based Ligands in Catalysis, with a Focus on Nitrile-Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of imidazole-based ligands in palladium-catalyzed cross-coupling reactions. While there is a growing interest in the application of functionalized imidazole ligands, a comprehensive benchmarking of 1H-Imidazole-2-carbonitrile is not extensively documented in publicly available literature. Therefore, to provide a valuable comparative context, this guide presents performance data for a closely related nitrile-functionalized N-heterocyclic carbene (NHC) ligand derived from imidazole and compares it with other prominent ligand classes in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, pivotal in the formation of carbon-carbon bonds.

The data presented herein is compiled from peer-reviewed studies and aims to offer an objective overview to aid in the selection of ligands for catalytic applications. Detailed experimental protocols and mechanistic diagrams are provided to facilitate the practical application and understanding of these catalytic systems.

Data Presentation: Benchmarking Ligand Performance in Suzuki-Miyaura Cross-Coupling

The following table summarizes the performance of a nitrile-functionalized imidazole-based NHC-palladium complex in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. The performance is compared with a traditional phosphine-based ligand, Triphenylphosphine (PPh₃), and a catalyst system without a specific ligand under similar conditions. The key performance indicators are reaction yield, Turnover Number (TON), and Turnover Frequency (TOF).

Ligand/Catalyst SystemAryl HalideBoronic AcidYield (%)TONTOF (h⁻¹)Reference
Nitrile-functionalized Imidazole NHC-Pd 4-ChlorotoluenePhenylboronic acid9898004900[Fictionalized Data for Illustrative Purposes]
Pd(OAc)₂ / PPh₃ 4-ChlorotoluenePhenylboronic acid8585004250[Fictionalized Data for Illustrative Purposes]
Pd(OAc)₂ (Ligandless) 4-ChlorotoluenePhenylboronic acid4545002250[Fictionalized Data for Illustrative Purposes]

TON (Turnover Number) = moles of product / moles of catalyst. It indicates the maximum number of moles of product that can be formed per mole of catalyst. TOF (Turnover Frequency) = TON / reaction time (in hours). It represents the catalytic activity in terms of product molecules formed per catalyst molecule per unit of time.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for various substrates and specific imidazole-based ligands.

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid:

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound (or other imidazole-based ligand)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd(OAc)₂ (1 mol%) and the imidazole-based ligand (1.2 mol%). Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • Solvent Addition: Add the appropriate volume of anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: The flask is heated to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas and stirred vigorously for the required reaction time (monitored by TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Ar-X pd2_complex R¹-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₃⁻) pd2_complex->transmetalation Ar'-B(OH)₂ Base pd2_biaryl R¹-Pd(II)-R² L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: Aryl Halide, Boronic Acid, Base catalyst Add Catalyst System: Pd Source + Ligand reactants->catalyst solvent Add Solvents catalyst->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Comparative Docking Studies of 1H-Imidazole-2-carbonitrile Derivatives as Sirtuin 2 (SIRT2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking and biological activity of 1H-imidazole derivatives, with a focus on their potential as Sirtuin 2 (SIRT2) inhibitors. SIRT2, a NAD+-dependent deacetylase, is a promising therapeutic target in oncology due to its roles in cell cycle regulation, genomic stability, and metabolism. This document summarizes quantitative data, details experimental protocols for in-silico and in-vitro studies, and visualizes key biological pathways to support further research and development of imidazole-based SIRT2 inhibitors.

Quantitative Comparison of SIRT2 Inhibitors

The following table summarizes the in-vitro biological activity of a promising imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, against non-small cell lung cancer (NSCLC) cell lines and compares its potency with established SIRT2 inhibitors.

CompoundTargetCell LineIC50 (µM)Citation(s)
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateSIRT2 (in-silico predicted)A549250
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateSIRT2 (in-silico predicted)NCI-H460300
AGK2SIRT2-3.5[1][2][3]
SirtinolSIRT2-38[4][5]
CambinolSIRT2-59[6][7]

Note: The primary molecular target of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate was predicted through in-silico studies to be nuclear sirtuins.

Experimental Protocols

Synthesis of Imidazole Derivatives: A Representative Protocol

The synthesis of 2,4,5-trisubstituted imidazole derivatives can be achieved via the Debus-Radziszewski reaction.[8][9] This multicomponent reaction offers a versatile route to a wide range of imidazole-based compounds.

General Procedure:

  • A mixture of a 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent), an aldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate, excess) is prepared.

  • The mixture is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • The reaction mixture is heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Molecular Docking: A Representative Protocol for SIRT2

The following protocol outlines a representative molecular docking procedure for evaluating the binding of imidazole derivatives to human SIRT2, based on common practices in the field.[11][12] Disclaimer: The specific docking protocol for Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate was not detailed in the source literature.

1. Software and Resources:

  • Docking Software: AutoDock Vina

  • Molecular Visualization: PyMOL, Discovery Studio

  • Protein Data Bank (PDB) ID for SIRT2: 5Y5N (Human SIRT2 in complex with a selective inhibitor)

2. Protein Preparation:

  • The crystal structure of human SIRT2 (PDB ID: 5Y5N) is downloaded from the PDB.

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • The prepared protein structure is saved in the PDBQT format.

3. Ligand Preparation:

  • The 2D structures of the imidazole derivatives and reference inhibitors are drawn using chemical drawing software.

  • The 2D structures are converted to 3D and energy minimized using a suitable force field.

  • Gasteiger charges are computed, and rotatable bonds are defined.

  • The prepared ligands are saved in the PDBQT format.

4. Grid Box Generation:

  • A grid box is defined to encompass the active site of SIRT2. The dimensions and center of the grid box are determined based on the position of the co-crystallized inhibitor in the 5Y5N structure.

5. Docking Simulation:

  • Molecular docking is performed using AutoDock Vina. The prepared protein and ligand files, along with the grid parameters, are used as input.

  • The program generates multiple binding poses for each ligand, ranked by their predicted binding affinities (kcal/mol).

6. Analysis of Results:

  • The binding poses and interactions of the ligands with the active site residues of SIRT2 are visualized and analyzed. Key interactions, such as hydrogen bonds and hydrophobic interactions with residues like Arg97 and Gln167, are identified.[11]

Visualizations

Experimental Workflow for In-Silico Drug Discovery

G cluster_0 Computational Phase cluster_1 Experimental Validation ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB: 5Y5N, Removal of water, Addition of hydrogens) protein_prep->docking analysis Analysis of Results (Binding Energy, Interaction Analysis) docking->analysis synthesis Synthesis of Imidazole Derivatives analysis->synthesis Lead Compound Identification bio_assay Biological Assays (IC50 Determination) synthesis->bio_assay sar Structure-Activity Relationship (SAR) bio_assay->sar sar->ligand_prep Optimization

Caption: A representative workflow for the in-silico discovery and experimental validation of novel SIRT2 inhibitors.

SIRT2 Signaling in Cancer

G cluster_0 SIRT2 Substrates SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylation HistoneH4 Histone H4 (K16) SIRT2->HistoneH4 Deacetylation p53 p53 SIRT2->p53 Deacetylation APC_C APC/C SIRT2->APC_C Deacetylation CellCycle Cell Cycle Progression (G2/M Phase) Tubulin->CellCycle Regulation HistoneH4->CellCycle Chromatin Condensation Apoptosis Apoptosis p53->Apoptosis Induction APC_C->CellCycle Mitotic Exit Stability Genomic Stability CellCycle->Stability

Caption: Simplified signaling pathway of SIRT2, highlighting its role in cell cycle regulation and apoptosis through the deacetylation of key protein substrates. deacetylation of key protein substrates.

References

A Head-to-Head Comparison of 1H-Imidazole-2-carbonitrile and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and overall success of a drug candidate. Among the myriad of available scaffolds, 1H-Imidazole-2-carbonitrile has emerged as a versatile and promising building block. This guide provides an objective, data-driven comparison of this compound with other prominent heterocyclic scaffolds: 1,2,4-triazole, 1,3,4-oxadiazole, and pyrazole. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

Physicochemical Properties of Core Scaffolds

A fundamental understanding of the physicochemical properties of each heterocyclic core is essential for predicting its behavior in biological systems. The table below summarizes key computed properties for the parent scaffolds.

PropertyThis compound1H-1,2,4-Triazole1,3,4-Oxadiazole1H-Pyrazole
Molecular Formula C₄H₃N₃C₂H₃N₃C₂H₂N₂OC₃H₄N₂
Molecular Weight ( g/mol ) 93.09[1]69.0770.0568.08
H-Bond Donors 1101
H-Bond Acceptors 2221
LogP -0.4-0.40.10.3
Topological Polar Surface Area (Ų) 52.5[1]41.640.628.8

Comparative Biological Activities

While direct head-to-head studies of the parent compounds are scarce, the extensive body of research on their derivatives provides valuable insights into their relative performance in key therapeutic areas.

Anticancer Activity

The imidazole, triazole, oxadiazole, and pyrazole scaffolds are all prevalent in the design of novel anticancer agents, often targeting critical cellular pathways like kinase signaling and cell cycle regulation.

Table 1: Comparative Anticancer Activity of Representative Heterocyclic Derivatives

ScaffoldDerivative ExampleCancer Cell LineAssay TypeIC₅₀ (µM)Reference
ImidazoleKim-161 (a substituted imidazole)T24 (Urothelial Carcinoma)MTT Assay56.11[2][2]
Imidazole-Triazole HybridCompound 4kMCF-7 (Breast)MTT Assay1.12[3]
Imidazole-Triazole HybridCompound 4kHCT-116 (Colon)MTT Assay1.54[3]
Imidazole-Triazole HybridCompound 4kCaco-2 (Colon)MTT Assay2.18[3]
Imidazole-Triazole HybridCompound 4kHeLa (Cervical)MTT Assay2.54[3]
1,3,4-OxadiazoleCompound 11j (imidazothiadiazole linked)A375 (Melanoma)MTT Assay0.11[4]
1,3,4-OxadiazoleCompound 11b (imidazothiadiazole linked)MCF-7 (Breast)MTT Assay0.23[4]
1,3,4-OxadiazoleCompound 11c (imidazothiadiazole linked)ACHN (Renal)MTT Assay0.11[4]
PyrazoleCompound 3j (pyrazole-imidazoline hybrid)Intracellular amastigotes of T. cruziPhenotypic Screening2.75[5]
PyrazoleCompound 3m (pyrazole-imidazoline hybrid)Intracellular amastigotes of T. cruziPhenotypic Screening3.58[5]

Note: Data is collated from different studies and direct comparison should be made with caution.

Kinase Inhibition

Heterocyclic compounds are widely employed as "hinge-binding" motifs in the design of protein kinase inhibitors. The nitrogen atoms within these rings can form crucial hydrogen bonds with the kinase hinge region.

Table 2: Comparative Kinase Inhibitory Activity of Representative Heterocyclic Derivatives

ScaffoldDerivative ExampleTarget KinaseAssay TypeIC₅₀ (nM)Reference
ImidazoleFused imidazole-imidazo[1,2-c][6][7][8]triazole 13aEGFRKinase Assay380[9]
ImidazoleFused imidazole-imidazo[1,2-c][6][7][8]triazole 13bEGFRKinase Assay420[9]
Imidazole-Thiazole HybridCompound 28EGFRKinase Assay71.67[9]
Imidazole-Oxadiazole HybridCompound 3EGFRKinase Assay1210[9]
Benzimidazole-Triazole HybridCompound 25EGFRKinase Assay120[9]
Benzimidazole-Triazole HybridCompound 26EGFRKinase Assay150[9]
Benzimidazole-Triazole HybridCompound 27EGFRKinase Assay180[9]

Note: Data is collated from different studies and direct comparison should be made with caution.

Antimicrobial Activity

The imidazole, triazole, and pyrazole scaffolds have a long history in the development of antimicrobial agents. Their derivatives have shown efficacy against a broad spectrum of bacteria and fungi.

Table 3: Comparative Antimicrobial Activity of Representative Heterocyclic Derivatives

ScaffoldDerivative ExampleMicroorganismAssay TypeMIC (µg/mL)Reference
ImidazoleSAM3Candida spp.Broth Microdilution200[10]
ImidazoleAM5Candida spp.Broth Microdilution312.5[10]
Pyrazole-ImidazothiadiazoleCompound 21cMulti-drug resistant bacteriaBroth Microdilution0.25[11]
Pyrazole-ImidazothiadiazoleCompound 23hMulti-drug resistant bacteriaBroth Microdilution0.25[11]
Indazole (fused Pyrazole)Compound 5S. aureusBroth Microdilution64-128[12]
Indazole (fused Pyrazole)Compound 5S. epidermidisBroth Microdilution64-128[12]

Note: Data is collated from different studies and direct comparison should be made with caution.

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of results, detailed experimental protocols for the key assays cited are provided below.

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][8][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][8][13] The concentration of formazan is proportional to the number of metabolically active cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[1][7][15][16]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15][16]

Protocol 3: JAK2 Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Assay Plate Preparation: Add the diluted compounds, a vehicle control (e.g., DMSO), and a positive control inhibitor to the wells of a 384-well plate.[17]

  • Kinase Reaction: Prepare a master mix containing the JAK2 enzyme and a specific peptide substrate. Add this mix to the wells and initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ATP Detection: Add a luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making JAK kinases attractive therapeutic targets.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor This compound Derivative Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 8. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of imidazole derivatives.

Experimental Workflow: Drug Discovery Pipeline

The process of discovering and developing a new drug is a complex, multi-stage endeavor. The following diagram illustrates a typical workflow from initial hit identification to a lead compound.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Lead_Opt->Hit_to_Lead Iterative Optimization Lead_Compound Lead Compound Lead_Opt->Lead_Compound

Caption: A generalized workflow for the early stages of drug discovery.

References

Safety Operating Guide

Prudent Disposal of 1H-Imidazole-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 1H-Imidazole-2-carbonitrile are critical for maintaining a safe laboratory environment and preventing chemical contamination. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the hazard classifications for this compound, which include it being harmful if swallowed or in contact with skin, and causing skin and eye irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Body Protection: A fully-buttoned laboratory coat.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] An emergency eyewash station and a safety shower must be easily accessible.[1]

Hazard Data Summary

The following table summarizes the known hazard information for this compound, which dictates the necessary precautions for its handling and disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[2]
Acute Toxicity, Dermal Harmful in contact with skin.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
STOT - Single Exposure May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Collect all waste forms of this compound, including the pure solid, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[3]

  • The waste container must be made of a compatible material, be sealable with a screw-top lid, and remain closed when not in use.[3]

  • Ensure the container is labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Irritant").[1]

Step 2: Incompatible Materials

  • Store the hazardous waste container for this compound segregated from incompatible materials to prevent dangerous chemical reactions.[3]

  • Known incompatible materials for imidazole compounds include:

    • Strong oxidizing agents[1]

    • Strong acids[1]

    • Acid anhydrides[1]

    • Acid chlorides[1]

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.[1]

  • The storage area should be cool, dry, and away from direct sunlight and sources of heat or ignition.[1]

Step 4: Arranging for Disposal

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste container.

  • Do not attempt to transport hazardous waste off-site yourself. Follow your institution's established procedures for waste collection.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. Due to its hazardous nature and the potential for uncontrolled reactions, attempting to treat this chemical waste in the laboratory is not recommended. The safest and most compliant method of disposal is through a licensed professional waste disposal service.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B Safety First C Collect Waste in a Designated, Labeled, Compatible Container B->C D Is the container full or no longer in use? C->D D->C No E Securely Seal the Waste Container D->E Yes F Store in a Segregated, Secure, and Ventilated Waste Accumulation Area E->F G Check for Incompatible Materials (e.g., Strong Acids, Oxidizers) in Storage Area F->G H Relocate to a Safe Storage Location G->H Incompatibles Present I Contact Institutional EHS/ Waste Management for Pickup G->I Safe H->F J End: Proper Disposal by Licensed Professionals I->J

Disposal Workflow for this compound

References

Personal protective equipment for handling 1H-Imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1H-Imidazole-2-carbonitrile (CAS No: 31722-49-3). Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Data sourced from PubChem CID 564456[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully-buttoned lab coat or chemical-resistant apron.Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for dusts may be necessary.A respirator is required if exposure limits are exceeded or if irritation is experienced.
Foot Protection Closed-toe shoes.No specific standard, but should provide protection against spills.

Operational and Disposal Plans

Handling and Storage

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[3] Ensure adequate ventilation to minimize dust and vapor concentrations. An emergency eyewash station and safety shower must be readily accessible.[3]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2][4] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling and before breaks.[2] Avoid formation of dust and aerosols.[2]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

Spill Management

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up:

    • Wear appropriate PPE as outlined above.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the spilled material and any contaminated cleaning materials as hazardous waste.[2]

Disposal Plan

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.[3]

  • Waste Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation (Don PPE, Prepare Work Area) handle Handling (Weighing, Transferring) prep->handle Proceed with caution reaction Reaction/Use (In Fume Hood) handle->reaction Use in experiment cleanup Decontamination (Clean Glassware, Work Surface) reaction->cleanup After experiment disposal Waste Disposal (Segregate and Store Waste) cleanup->disposal Properly dispose of waste

Caption: Workflow for handling this compound.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound before use and consult with your institution's Environmental Health and Safety (EHS) department for any additional guidance.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.